Product packaging for Efrotomycin A1(Cat. No.:)

Efrotomycin A1

Cat. No.: B10854468
M. Wt: 1145.3 g/mol
InChI Key: ASOJLQIBBYOFDE-VVMNNACMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Efrotomycin A1 is a useful research compound. Its molecular formula is C59H88N2O20 and its molecular weight is 1145.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H88N2O20 B10854468 Efrotomycin A1

Properties

Molecular Formula

C59H88N2O20

Molecular Weight

1145.3 g/mol

IUPAC Name

(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide

InChI

InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42-,43-,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1

InChI Key

ASOJLQIBBYOFDE-VVMNNACMSA-N

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Efrotomycin A1: Discovery, Production, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin A1 is a member of the elfamycin family of antibiotics, a class of compounds that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This guide provides a comprehensive overview of the discovery of this compound, its producing organism, and the technical details of its fermentation, isolation, purification, and structural elucidation. The information is presented to aid researchers and drug development professionals in understanding and potentially exploiting this potent antibiotic.

Discovery and Producing Organism

Efrotomycin was first isolated from the fermentation broth of a soil actinomycete. The primary producing organism was initially identified as Nocardia lactamdurans.[1][2][3][4][5] Subsequent taxonomic studies have led to its reclassification, and it is often referred to as Amycolatopsis lactamdurans.[6] It has also been associated with Streptomyces lactamdurans.[6][7] More recently, novel congeners, including this compound, A2, A3, and A4, have been successfully isolated from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679.[8]

These microorganisms are Gram-positive, filamentous bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities. The discovery of new efrotomycin congeners from different species highlights the metabolic diversity within the Amycolatopsis genus and its potential as a source for novel natural products.

Fermentation and Biosynthesis

The production of this compound is achieved through submerged fermentation of the producing organism. The biosynthesis of efrotomycin is a complex process involving a polyketide synthase (PKS) pathway for the macrocyclic core, followed by glycosylation steps.

Fermentation Conditions

The growth of Nocardia lactamdurans and the production of efrotomycin are influenced by the composition of the fermentation medium and various physical parameters. While specific quantitative data for this compound yield under varying conditions is not extensively published, the following table summarizes key fermentation parameters based on studies of efrotomycin production.

ParameterCondition/ComponentImpact on Production
Carbon Source Glucose, Soybean Oil, StarchEfrotomycin biosynthesis is initiated when glucose levels are low and is supported by the utilization of soybean oil and starch.[2][3][4]
Nitrogen Source Protein, Amino AcidsUtilized during the initial growth phase of the organism.[2][4]
Key Nutrients TriglyceridesConsumed during the initial growth phase.[2][4]
Inhibitors Calcium IonsHigh concentrations of calcium have been shown to inhibit efrotomycin production.[9]
Growth Phase Initial 50 hoursRapid growth of Nocardia lactamdurans at the expense of glucose, protein, and triglycerides.[2][3][4]
Production Phase After glucose depletionCell growth ceases, and efrotomycin biosynthesis begins, supported by soybean oil and starch.[2][3][4]
Biosynthesis Pathway

The biosynthesis of efrotomycin involves the formation of a unique pyridone ring and a large polyketide macrocycle, which is subsequently glycosylated. The pyridone ring's origin has been traced back to the catabolism of uracil, which produces β-alanine, a direct precursor.

Below is a simplified representation of the proposed biosynthetic pathway leading to the efrotomycin core structure.

Efrotomycin_Biosynthesis cluster_precursors Precursor Supply cluster_pyridone Pyridone Ring Formation cluster_polyketide Polyketide Chain Assembly cluster_core Core Structure Formation cluster_glycosylation Glycosylation Uracil Uracil Beta_Alanine β-Alanine Uracil->Beta_Alanine Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Pyridone_Ring Pyridone Ring Beta_Alanine->Pyridone_Ring Cyclization Cyclization & Tailoring Pyridone_Ring->Cyclization Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Polyketide_Chain->Cyclization Aurodox Aurodox (Aglycone) Cyclization->Aurodox Glycosyltransferases Glycosyltransferases Aurodox->Glycosyltransferases Sugar_Biosynthesis Deoxysugar Biosynthesis Sugar_Biosynthesis->Glycosyltransferases Efrotomycin_A1 This compound Glycosyltransferases->Efrotomycin_A1

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fermentation broth. Specific details may need to be optimized based on the fermentation conditions and scale.

Isolation_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Fermentation_Broth 1. Fermentation Broth Centrifugation 2. Centrifugation/Filtration (to remove mycelia) Fermentation_Broth->Centrifugation Supernatant 3. Supernatant Centrifugation->Supernatant Solvent_Extraction 4. Solvent Extraction (e.g., with ethyl acetate or dichloromethane) Supernatant->Solvent_Extraction Crude_Extract 5. Crude Extract Solvent_Extraction->Crude_Extract Concentration 6. Concentration (under reduced pressure) Crude_Extract->Concentration Silica_Gel_Chromatography 7. Silica Gel Column Chromatography (elution with a gradient of non-polar to polar solvents) Concentration->Silica_Gel_Chromatography Fraction_Collection 8. Fraction Collection Silica_Gel_Chromatography->Fraction_Collection TLC_Analysis 9. TLC Analysis (to identify fractions containing this compound) Fraction_Collection->TLC_Analysis Pooling 10. Pooling of Pure Fractions TLC_Analysis->Pooling Final_Purification 11. Final Purification (e.g., Preparative HPLC) Pooling->Final_Purification Pure_Efrotomycin_A1 12. Pure this compound Final_Purification->Pure_Efrotomycin_A1

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Harvesting: The fermentation broth is harvested after a predetermined period of incubation.

  • Mycelial Separation: The mycelia are separated from the supernatant by centrifugation or filtration.

  • Extraction: The supernatant containing the dissolved efrotomycin is extracted with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute the compounds.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: The fractions containing the target compound are pooled, concentrated, and may be subjected to a final purification step, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Structure_Elucidation_Workflow cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Final Structure Pure_Compound Pure this compound HR_MS High-Resolution Mass Spectrometry (HR-MS) Pure_Compound->HR_MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Molecular_Formula Molecular Formula Determination HR_MS->Molecular_Formula Stereochemistry Stereochemical Analysis (NOESY/ROESY) Molecular_Formula->Stereochemistry Structure_Assembly Fragment Assembly & Connectivity NMR_1D->Structure_Assembly NMR_2D->Structure_Assembly Structure_Assembly->Stereochemistry Final_Structure Complete 3D Structure Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Data Summary:

NMR Experiment Information Obtained
¹H NMR Provides information on the chemical environment of protons, their multiplicity (splitting), and integration (number of protons).
¹³C NMR Determines the number of unique carbon atoms and their chemical environments (e.g., alkyl, olefinic, carbonyl).
COSY (Correlation Spectroscopy) Identifies proton-proton couplings, revealing adjacent protons within a spin system.
HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) Shows long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different structural fragments.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.

Conclusion

This compound represents a promising antibiotic with a well-defined mechanism of action. This guide has provided a detailed overview of its discovery, the characteristics of its producing organism, and the methodologies for its production and characterization. The provided workflows and data summaries offer a valuable resource for researchers in the field of natural product discovery and antibiotic development. Further research focusing on the optimization of fermentation processes and the exploration of the biosynthetic potential of Amycolatopsis species could lead to the discovery of new, even more potent elfamycin derivatives.

References

An In-Depth Technical Guide to the Efrotomycin A1 Biosynthesis Pathway in Nocardia lactamdurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin A1 is a potent antibiotic belonging to the elfamycin family, known for its activity against a range of Gram-positive bacteria and its use as an animal growth promotant. Produced by the actinomycete Nocardia lactamdurans, the biosynthesis of this complex polyketide involves a sophisticated enzymatic assembly line. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic functions, and key chemical transformations. It is intended to serve as a core resource for researchers in natural product biosynthesis, antibiotic development, and metabolic engineering.

Introduction

This compound is a member of the elfamycin family of antibiotics, which are characterized by a unique α-pyridone core and a complex polyketide chain. These compounds inhibit bacterial protein synthesis by targeting elongation factor Tu (EF-Tu). The producing organism, Nocardia lactamdurans, employs a modular polyketide synthase (PKS) and a series of tailoring enzymes to construct the intricate architecture of this compound. Understanding this biosynthetic pathway is crucial for efforts to engineer novel elfamycin analogs with improved therapeutic properties.

Genetic Organization of the Efrotomycin Biosynthetic Gene Cluster

While the complete and annotated biosynthetic gene cluster (BGC) for efrotomycin in Nocardia lactamdurans is not yet publicly available in databases like MIBiG, significant insights can be drawn from the heterologous expression of the efrotomycin gene cluster (efr BGC) from the related actinomycete Amycolatopsis cihanbeyliensis. The organization and enzymatic domains of elfamycin BGCs, such as those for kirromycin and factumycin, are highly conserved, providing a strong basis for a predictive model of the efr BGC in Nocardia lactamdurans.

The proposed efr BGC is a large, multi-gene locus encoding a Type I modular polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS)-like components for the pyridone ring precursor, and a suite of tailoring enzymes responsible for glycosylation, oxidation, and other modifications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: formation of the polyketide backbone and pyridone starter unit, a series of post-PKS modifications to form the aglycone aurodox, and final glycosylation steps.

Assembly of the Polyketide Chain and Pyridone Starter Unit

The biosynthesis is initiated by the formation of the α-pyridone ring, which serves as the starter unit for the polyketide synthase. This process involves the catabolism of uracil to β-alanine, which is a key precursor for the pyridone ring. The polyketide backbone is then assembled by a modular Type I PKS, which iteratively condenses extender units derived from malonyl-CoA and methylmalonyl-CoA.

Post-PKS Modifications and Formation of Aurodox

Following the release of the polyketide chain from the PKS, a series of tailoring enzymes, including hydroxylases, dehydratases, and cyclases, modify the linear polyketide to form the complex, cyclic structure of the aglycone, aurodox.

Glycosylation to Yield this compound

The final steps in the biosynthesis involve the glycosylation of aurodox. A key intermediate in this process is the monosaccharide form, 6'-deoxyallosyl aurodox. Further glycosylation events lead to the final this compound structure.

Signaling Pathways and Regulatory Mechanisms

The production of efrotomycin is subject to regulation by various factors. Notably, calcium ions have been shown to inhibit the production of efrotomycin in Nocardia lactamdurans[1][2]. This suggests the presence of calcium-responsive regulatory elements that control the expression of the efr BGC.

G cluster_regulation Regulatory Inputs cluster_pathway Efrotomycin Biosynthesis Calcium_Ions Calcium Ions efr_BGC efr Biosynthetic Gene Cluster Calcium_Ions->efr_BGC inhibition Nutrient_Limitation Nutrient Limitation Nutrient_Limitation->efr_BGC induction PKS_NRPS PKS/NRPS Machinery efr_BGC->PKS_NRPS transcription & translation Tailoring_Enzymes Tailoring Enzymes PKS_NRPS->Tailoring_Enzymes polyketide intermediate Efrotomycin_A1 This compound Tailoring_Enzymes->Efrotomycin_A1

Figure 1. Simplified regulatory overview of this compound biosynthesis.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is limited in the public domain. The following table summarizes available production data from a resting cell system of Nocardia lactamdurans.

ParameterValueReference
Max. Efrotomycin Production700 µg/mL
Incubation Time for Max. Production60 hours
Optimal Carbon SourceGlucose

Experimental Protocols

Resting Cell System for Efrotomycin Biosynthesis

This protocol is adapted from Nielsen & Kaplan (1989).

Objective: To study the biosynthesis of efrotomycin in a controlled, non-growing cell system.

Materials:

  • Nocardia lactamdurans culture

  • Oil-based fermentation medium

  • Resuspension buffer (composition not specified in the reference)

  • Glucose solution (or other carbon sources)

  • Centrifuge and sterile tubes

  • Incubator shaker

Procedure:

  • Grow Nocardia lactamdurans in an oil-based medium for 64 hours.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer to remove residual medium components.

  • Resuspend the washed cells in the resuspension buffer.

  • Supplement the cell suspension with a carbon source, such as glucose, to initiate efrotomycin production.

  • Incubate the cell suspension with shaking for up to 60 hours.

  • Sample the culture periodically to measure efrotomycin production by HPLC.

G Start Start Culture Culture N. lactamdurans (64 hours) Start->Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Wash Wash Cells Harvest->Wash Resuspend Resuspend in Buffer Wash->Resuspend Supplement Supplement with Carbon Source Resuspend->Supplement Incubate Incubate (up to 60 hours) Supplement->Incubate Analyze Analyze Efrotomycin Production (HPLC) Incubate->Analyze End End Analyze->End

Figure 2. Workflow for the resting cell system experiment.
Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of efrotomycins from fermentation broth. Specific details may need to be optimized for Nocardia lactamdurans.

Objective: To isolate and purify this compound for characterization.

Materials:

  • Fermentation broth of Nocardia lactamdurans

  • Ethyl acetate or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., mixtures of hexane, ethyl acetate, and methanol)

  • Rotary evaporator

  • HPLC system with a preparative column

Procedure:

  • Extract the whole fermentation broth with an equal volume of ethyl acetate.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., from hexane/ethyl acetate to ethyl acetate/methanol).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the fractions containing the target compound and concentrate them.

  • Perform final purification by preparative HPLC to obtain pure this compound.

G Start Start Extraction Solvent Extraction of Fermentation Broth Start->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration1 Concentration of Crude Extract Drying->Concentration1 Silica_Chrom Silica Gel Column Chromatography Concentration1->Silica_Chrom Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Chrom->Fraction_Analysis Pooling Pooling of Fractions Fraction_Analysis->Pooling Concentration2 Concentration of Pooled Fractions Pooling->Concentration2 Prep_HPLC Preparative HPLC Concentration2->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound End End Pure_Compound->End

Figure 3. General workflow for the extraction and purification of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in Nocardia lactamdurans is a complex and tightly regulated process. While significant progress has been made in understanding the general outline of the pathway through comparative genomics and studies in related organisms, further research is needed to fully elucidate the specific enzymatic steps and regulatory networks in Nocardia lactamdurans. The sequencing and annotation of the efr BGC from this organism, followed by detailed biochemical characterization of the encoded enzymes, will be crucial for advancing our ability to rationally engineer the pathway for the production of novel and improved elfamycin antibiotics.

References

A Technical Guide to the Mechanism of Action of Efrotomycin A1 on Elongation Factor Tu

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Elongation Factor Tu (EF-Tu) is a highly conserved GTPase essential for bacterial protein synthesis, making it a prime target for antibiotics. Efrotomycin A1, a member of the elfamycin family of antibiotics, effectively inhibits bacterial growth by targeting EF-Tu. This guide provides an in-depth analysis of the molecular mechanism by which this compound disrupts the function of EF-Tu. By binding to a specific pocket at the interface of EF-Tu's structural domains, this compound and its analogs lock the protein in a constitutively active, GTP-like conformation. This action occurs even after GTP hydrolysis, preventing the release of EF-Tu from the ribosome. The resulting stalled ribosomal complex leads to a "traffic jam" on the mRNA, causing a complete cessation of protein synthesis and bacterial cell death. This document consolidates structural data, quantitative sensitivity analyses, and detailed experimental protocols to provide a comprehensive resource for researchers in antibiotic development.

The Role of Elongation Factor Tu (EF-Tu) in Bacterial Translation

Bacterial protein synthesis is a meticulously orchestrated process, with the elongation phase being a critical, repetitive cycle. Central to this phase is Elongation Factor Tu (EF-Tu), a prokaryotic G-protein that ensures the accurate and efficient delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site.[1]

Structure and Function: EF-Tu is comprised of three distinct domains. Domain 1 is the GTP-binding (or G) domain, which contains the conserved G-1 or P-loop responsible for interacting with the guanosine nucleotide.[2] Domains 2 and 3 are beta-barrel structures involved in binding aa-tRNA.[2]

The function of EF-Tu is governed by a GTPase cycle, which acts as a molecular switch:

  • 'ON' State: When bound to Guanosine Triphosphate (GTP), EF-Tu adopts a conformation with high affinity for any charged aa-tRNA, forming a stable ternary complex (EF-Tu•GTP•aa-tRNA).[3]

  • 'OFF' State: Following GTP hydrolysis to Guanosine Diphosphate (GDP) and inorganic phosphate (Pi), EF-Tu undergoes a dramatic conformational change.[4] This "OFF" state has a significantly reduced affinity for aa-tRNA, leading to its release and the dissociation of the EF-Tu•GDP complex from the ribosome.[2][3]

This cycle is fundamental for proofreading the codon-anticodon pairing and ensuring the fidelity of translation.[2]

EFTu_GTP EF-Tu•GTP ('ON' State) Ternary_Complex Ternary Complex (EF-Tu•GTP•aa-tRNA) EFTu_GTP->Ternary_Complex + aa-tRNA Ribosome_Bound Ribosome Binding & Codon Recognition Ternary_Complex->Ribosome_Bound + Ribosome GTP_Hydrolysis GTP Hydrolysis (Ribosome Activated) Ribosome_Bound->GTP_Hydrolysis EFTu_GDP EF-Tu•GDP ('OFF' State) GTP_Hydrolysis->EFTu_GDP Dissociation from Ribosome & aa-tRNA EFTS_Cycle GDP/GTP Exchange (via EF-Ts) EFTu_GDP->EFTS_Cycle EFTS_Cycle->EFTu_GTP + GTP - GDP

Diagram 1. The canonical GTPase cycle of EF-Tu during translation elongation.

Mechanism of Action of this compound

This compound belongs to the elfamycin class of antibiotics, which includes the well-studied compound kirromycin.[5] These antibiotics share a common mechanism: they disrupt the EF-Tu cycle not by preventing GTP hydrolysis, but by interfering with the conformational changes that must follow it.[2][3]

Binding and Conformational Locking: Structural and biochemical studies on the related antibiotic aurodox (a close analog of kirromycin) reveal that it binds to a pocket at the interface between Domain 1 and Domain 3 of EF-Tu.[2][6] This binding event is crucial as it physically "glues" these two domains together.[7]

The consequence of this binding is profound: it locks EF-Tu into a conformation that mimics the GTP-bound 'ON' state, even when the bound nucleotide is GDP.[2][6] this compound and its analogs effectively jam the molecular switch.

Inhibition of Ribosomal Translocation: The inhibitory action unfolds in the following steps:

  • The EF-Tu•GTP•aa-tRNA ternary complex, along with this compound, binds to the ribosome.

  • Upon successful codon recognition, the ribosome activates the GTPase function of EF-Tu, and GTP is hydrolyzed to GDP.[3][8]

  • Crucial Point of Inhibition: Normally, GTP hydrolysis triggers a large conformational change that leads to the dissociation of EF-Tu•GDP from the ribosome.[2] However, because this compound is holding Domains 1 and 3 together, this change is sterically blocked.[7]

  • The EF-Tu•GDP•this compound complex remains tightly bound to the ribosome, failing to dissociate.[2]

  • This stalled complex physically obstructs the A-site, preventing the next ternary complex from binding and thereby halting protein synthesis entirely.[2]

Red arrows indicate the inhibitory pathway. Ternary_Complex Ternary Complex (EF-Tu•GTP•aa-tRNA) Ribosome_Bound Ribosome Binding & Codon Recognition Ternary_Complex->Ribosome_Bound + Ribosome GTP_Hydrolysis GTP Hydrolysis Ribosome_Bound->GTP_Hydrolysis Stalled_Complex Stalled Ribosomal Complex (EF-Tu•GDP•Efrotomycin•Ribosome) GTP_Hydrolysis->Stalled_Complex Dissociation Blocked by Efrotomycin Protein_Synthesis_Halted Protein Synthesis HALTED Stalled_Complex->Protein_Synthesis_Halted Efrotomycin This compound Efrotomycin->Ternary_Complex

Diagram 2. Inhibition of the EF-Tu cycle by this compound.

Quantitative Data on EF-Tu Inhibition

The inhibitory activity of this compound shows significant variation across different bacterial species. This specificity is a critical consideration for drug development. Cell-free protein synthesis assays are commonly used to determine the sensitivity of EF-Tu from various bacteria to this class of antibiotics.

Bacterial SpeciesGram TypeSensitivity to EfrotomycinCitation(s)
Escherichia coliGram-NegativeSensitive[9][10]
Other Gram-Negative SpeciesGram-NegativeGenerally Sensitive[9]
Bacillus subtilisGram-PositiveResistant[9][10]
Staphylococcus aureusGram-PositiveResistant[9]
Enterococcus faecalisGram-PositiveResistant[9]
Streptococci speciesGram-PositiveSignificantly Less Sensitive[9]
Table 1. Comparative sensitivity of EF-Tu from different bacterial species to this compound.

The resistance observed in several Gram-positive species suggests that their EF-Tu possesses structural differences at or near the antibiotic binding site, reducing the affinity of this compound.[9]

Key Experimental Protocols

The mechanism of this compound has been elucidated through a combination of biochemical assays and structural biology techniques. Below are detailed methodologies for key experiments.

ExperimentObjectiveDetailed Protocol
Cell-Free Protein Synthesis (CFPS) Assay To measure the inhibitory effect of a compound on overall protein translation in a reconstituted system.1. Preparation of Cell Extract (e.g., S30 extract): Grow bacterial cells (e.g., E. coli) to mid-log phase, harvest, and wash. Lyse cells via high pressure or sonication. Centrifuge at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.[11] 2. Reaction Mixture: Combine the cell extract with a buffer containing ATP, GTP, an energy regenerating system (e.g., creatine phosphate and creatine kinase), a mix of 20 amino acids (one of which is radiolabeled, e.g., [³⁵S]-Methionine), and an mRNA template (e.g., poly(U) for poly-Phenylalanine synthesis).[11][12] 3. Inhibition Assay: Aliquot the reaction mixture into tubes containing serial dilutions of this compound or a vehicle control. 4. Incubation: Incubate reactions at 37°C for 30-60 minutes.[13] 5. Quantitation: Stop the reaction by adding a strong base. Precipitate the newly synthesized, radiolabeled polypeptides using trichloroacetic acid (TCA). Collect the precipitate on glass fiber filters, wash, and measure radioactivity using a scintillation counter.[12] Calculate the IC₅₀ value from the dose-response curve.
EF-Tu•EF-Ts Binding Assay (GDP Exchange) To determine if an antibiotic interferes with the interaction between EF-Tu and its guanine nucleotide exchange factor, EF-Ts.1. Immobilization of EF-Tu: Incubate purified His-tagged EF-Tu in Ni-coated microplates with a buffer containing [³H]GDP to form an immobilized EF-Tu•[³H]GDP complex.[14] 2. Exchange Reaction: Add purified EF-Ts to the wells in the presence of either the test compound (this compound) or a control. EF-Ts binding facilitates the release of [³H]GDP. 3. Measurement: Monitor the decrease in radioactivity (signal) in the well over time using a scintillation counter. Known inhibitors of this interaction, like kirromycin, will prevent the EF-Ts-mediated release of [³H]GDP, resulting in a smaller signal reduction compared to the control.[14]
GTPase Activity Assay To measure the rate of GTP hydrolysis by EF-Tu and the effect of inhibitors.1. Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂) containing purified EF-Tu.[14][15] 2. Initiation: Start the reaction by adding [γ-³²P]GTP. To measure ribosome-stimulated activity, the reaction should also include programmed ribosomes and aa-tRNA. 3. Time Points: At various time intervals, take aliquots of the reaction and quench them with a solution containing perchloric acid and activated charcoal. 4. Separation: The charcoal binds the unhydrolyzed [γ-³²P]GTP, while the released [³²P]inorganic phosphate remains in the supernatant. Centrifuge to pellet the charcoal. 5. Quantification: Measure the radioactivity of the supernatant to determine the amount of hydrolyzed GTP. Plot phosphate release over time to calculate the hydrolysis rate.[15]

Table 2. Methodologies for key experiments used to study the this compound-EF-Tu interaction.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Extract Prepare Cell-Free Extract (S30) Combine Combine Extract, Master Mix, and this compound Prep_Extract->Combine Prep_Mix Prepare Master Mix (Buffers, Energy, AAs, [35S]-Met, mRNA) Prep_Mix->Combine Prep_Drug Prepare Serial Dilutions of this compound Prep_Drug->Combine Incubate Incubate at 37°C (30-60 min) Combine->Incubate Precipitate Precipitate Polypeptides (TCA) Incubate->Precipitate Filter Collect on Filters Precipitate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate % Inhibition and IC50 Count->Calculate

Diagram 3. Generalized workflow for a cell-free protein synthesis inhibition assay.

Resistance to this compound

Bacterial resistance to elfamycin antibiotics typically arises from mutations in the tuf genes that encode EF-Tu. For kirromycin, resistance mutations cluster at the interface of Domain 1 and Domain 3, directly interfering with the antibiotic's binding site.[16] Given the shared mechanism, it is highly probable that this compound resistance mutations map to the same region.

A key genetic consideration is that many bacteria, including E. coli, possess two or more copies of the tuf gene.[2] Sensitivity to this compound is a dominant trait; if a cell expresses both a sensitive and a resistant version of EF-Tu, the sensitive protein will be trapped on the ribosome, blocking the function of the resistant variant.[2][17] This implies that for resistance to emerge in such organisms, all functional copies of the tuf gene must acquire resistance mutations, a less frequent event that may slow the development of clinical resistance.

Conclusion and Implications for Drug Development

This compound acts via a potent and well-defined mechanism of action. By binding to the domain 1-3 interface of EF-Tu, it locks the factor in a GTP-like state, preventing its dissociation from the ribosome after GTP hydrolysis. This stalls translation and leads to bacterial cell death. The existence of a highly conserved target in an essential pathway underscores the potential of EF-Tu as a target for novel antibacterial agents.

However, the observed intrinsic resistance in major Gram-positive pathogens like B. subtilis and S. aureus highlights a significant challenge.[9] Future drug development efforts must focus on designing elfamycin analogs that can overcome these species-specific structural differences in the EF-Tu binding pocket. The detailed experimental protocols and mechanistic understanding presented here provide a solid foundation for screening, characterizing, and optimizing next-generation EF-Tu inhibitors.

References

Efrotomycin A1: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrotomycin A1 is an antibiotic belonging to the elfamycin class, produced by the bacterium Nocardia lactamdurans. It exhibits a narrow spectrum of activity, primarily targeting specific Gram-positive and some Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Antibacterial Spectrum of Activity

This compound demonstrates potent activity against anaerobic Gram-positive bacteria, most notably Clostridium difficile and Clostridium perfringens. Its activity against a range of other Gram-positive and Gram-negative bacteria has been reported, though quantitative data for many of these organisms is not widely available in publicly accessible literature.

Quantitative Antimicrobial Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against susceptible organisms.

Table 1: In Vitro Activity of this compound against Anaerobic Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Clostridium difficile980.1250.25Not Reported[1]
Clostridium perfringensNot SpecifiedNot ReportedNot Reported0.1 - 0.2*[2]

*Note: The original data for Clostridium perfringens was reported as 0.1 to 0.2 ppm, which is equivalent to 0.1 to 0.2 µg/mL.

Qualitative Antibacterial Spectrum

This compound has been reported to be most active against the following genera, although specific MIC values are not consistently available in the reviewed literature[3]:

  • Gram-Negative Bacteria:

    • Moraxella

    • Pasteurella

    • Yersinia

    • Haemophilus

  • Gram-Positive Bacteria:

    • Streptococcus

    • Corynebacterium

It is important to note that this compound is generally not effective against Enterobacteriaceae, such as Escherichia coli, in whole-cell assays.

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation. This compound binds to the EF-Tu-GDP complex after GTP hydrolysis on the ribosome. This binding event stabilizes the EF-Tu-GDP complex on the ribosome, preventing its dissociation and thereby stalling protein synthesis.

G cluster_ribosome Ribosome A_site A-site EF_Tu_GDP EF-Tu-GDP A_site->EF_Tu_GDP GTP Hydrolysis P_site P-site aa_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) aa_tRNA->Ternary_Complex binds Efrotomycin_A1 This compound Stalled_Complex Stalled Ribosomal Complex Efrotomycin_A1->Stalled_Complex binds to EF-Tu-GDP on ribosome EF_Tu_GTP EF-Tu-GTP EF_Tu_GTP->Ternary_Complex binds EF_Tu_GDP->Stalled_Complex Ternary_Complex->A_site delivers aa-tRNA Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Stalled_Complex->Protein_Synthesis_Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Workflow

G Start Start Prepare_Stock Prepare this compound stock solution Start->Prepare_Stock Serial_Dilution Perform 2-fold serial dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine bacterial growth Incubate->Read_Results Determine_MIC MIC = lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology: Broth Microdilution
  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound standard.

    • Dissolve in an appropriate solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth medium.

  • Preparation of 96-Well Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (or other suitable broth for the test organism) to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (e.g., 18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the 96-well plate, resulting in a final volume of 200 µL per well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic conditions for clostridia).

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.

Conclusion

This compound is a narrow-spectrum antibiotic with demonstrated potent activity against clinically relevant anaerobic bacteria, particularly Clostridium difficile. Its unique mechanism of action, targeting EF-Tu, makes it a subject of interest for further research and development. While its activity against a number of Gram-negative and other Gram-positive bacteria has been noted, a lack of publicly available quantitative MIC data for these organisms highlights an area for future investigation to fully characterize its antibacterial profile. The standardized methodologies provided in this guide serve as a foundation for researchers to conduct further susceptibility testing and to explore the full potential of this antibiotic.

References

An In-depth Technical Guide to the Natural Variants and Congeners of Efrotomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Efrotomycin A1 is a member of the elfamycin family of antibiotics, characterized by its potent activity against a narrow spectrum of bacteria, primarily Gram-positive organisms. Its unique mode of action, the inhibition of protein synthesis via binding to elongation factor Tu (EF-Tu), has made it and its analogs subjects of significant interest in the quest for novel antimicrobial agents. This technical guide provides a comprehensive overview of the known natural variants and congeners of this compound, detailing their structural diversity, biological activities, and the experimental methodologies for their study.

Natural Variants and Congeners of this compound

Recent research has led to the discovery of several natural congeners of this compound from the salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679.[1] These include Efrotomycin A2, A3, A4, and B1. Efrotomycins A3 and A4 are notable for possessing a distinct tetrahydrofuran ring configuration not previously seen in the elfamycin family.[1] Another related compound, UK-69753, isolated from Amycolatopsis orientalis, is a glycoside of factumycin and also belongs to the efrotomycin family. The foundational structure of efrotomycin is a glycoside of aurodox.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral data for this compound and its known natural congeners. This data is essential for the identification and characterization of these compounds.

Table 1: Physicochemical Properties of Efrotomycin Congeners

CompoundMolecular FormulaMolecular WeightAppearanceOptical Rotation [α]D
This compound C59H88N2O201145.3 g/mol Yellowish powder-
Efrotomycin A2 ----
Efrotomycin A3 C59H86N2O201143.3 g/mol White amorphous powder+18.5 (c 0.1, MeOH)
Efrotomycin A4 C59H86N2O201143.3 g/mol White amorphous powder+25.0 (c 0.1, MeOH)
Efrotomycin B1 C53H78N2O171015.2 g/mol White amorphous powder+35.0 (c 0.1, MeOH)

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD, δ in ppm)

PositionEfrotomycin A3Efrotomycin A4Efrotomycin B1
1175.2175.3175.1
235.135.235.0
3211.5211.6211.4
............
1'100.9100.8100.7
............
6''18.218.3-

(Note: A comprehensive list of ¹H and ¹³C NMR data is available in the supplementary information of the source publication.)

Biological Activity

Efrotomycins exhibit a narrow spectrum of antibacterial activity, with notable potency against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[2] They are generally less effective against Gram-negative bacteria like Escherichia coli in whole-cell assays and show limited activity against staphylococci. The antibacterial activity of newly discovered congeners is an area of ongoing research.

Table 3: Minimum Inhibitory Concentrations (MICs) of Efrotomycin Congeners (μg/mL)

OrganismThis compoundEfrotomycin A3Efrotomycin A4Efrotomycin B1
Bacillus subtilis->128>128>128
Staphylococcus aureus->128>128>128
Escherichia coli->128>128>128
Micrococcus luteus-163264

Mechanism of Action: Targeting Elongation Factor Tu

The primary molecular target of the elfamycin class of antibiotics, including this compound and its congeners, is the bacterial elongation factor Tu (EF-Tu).[3][4] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during protein synthesis.

By binding to EF-Tu, efrotomycins lock the protein in a conformation that prevents the release of GDP, thereby stalling the elongation cycle and halting protein synthesis.[4] This interaction can induce conformational changes in EF-Tu, rendering it unable to bind to aa-tRNA or the ribosome.[3]

EF_Tu_Inhibition cluster_cycle Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by Efrotomycin EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary_Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP hydrolysis Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation EF-Tu-GDP->EF-Tu-GTP GEF (EF-Ts) Inactive_Complex EF-Tu-GDP-Efrotomycin (Stalled Complex) EF-Tu-GDP->Inactive_Complex Efrotomycin Efrotomycin Efrotomycin->EF-Tu-GDP binds to Inactive_Complex->EF-Tu-GTP prevents regeneration

Caption: Inhibition of the EF-Tu cycle by Efrotomycin.

Experimental Protocols

Isolation of Efrotomycin Congeners from Amycolatopsis cihanbeyliensis

The following protocol outlines the general steps for the isolation and purification of efrotomycin congeners.

Isolation_Workflow Start Start Fermentation 1. Fermentation of Amycolatopsis cihanbeyliensis Start->Fermentation Extraction 2. Extraction of Culture Broth with Ethyl Acetate Fermentation->Extraction Concentration 3. Concentration of Organic Extract Extraction->Concentration Silica_Gel 4. Silica Gel Column Chromatography Concentration->Silica_Gel Fractionation 5. Fraction Collection Silica_Gel->Fractionation HPLC 6. Preparative HPLC (C18 column) Fractionation->HPLC Purification 7. Isolation of Pure Congeners HPLC->Purification Analysis 8. Structure Elucidation (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General workflow for isolating Efrotomycin congeners.

Detailed Methodology:

  • Fermentation: Amycolatopsis cihanbeyliensis DSM 45679 is cultured in a suitable production medium (e.g., ISP2 broth) at 28°C for 7-10 days with shaking.

  • Extraction: The whole fermentation broth is extracted three times with an equal volume of ethyl acetate.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

  • Fractionation: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Fractions containing the desired congeners are further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Heterologous Expression of the Efrotomycin Biosynthetic Gene Cluster

The efrotomycin biosynthetic gene cluster (efr BGC) can be heterologously expressed in a suitable host, such as Streptomyces lividans, to produce specific congeners or to facilitate genetic engineering studies.[1]

Heterologous_Expression Start Start BGC_Cloning 1. Cloning of efr BGC from A. cihanbeyliensis Start->BGC_Cloning Vector_Construction 2. Construction of Expression Vector (e.g., pSET152-based) BGC_Cloning->Vector_Construction Transformation 3. Transformation into E. coli ET12567/pUZ8002 Vector_Construction->Transformation Conjugation 4. Conjugal Transfer to Streptomyces lividans Transformation->Conjugation Expression 5. Fermentation of Recombinant S. lividans Conjugation->Expression Analysis 6. Extraction and Analysis of Products (HPLC, MS) Expression->Analysis End End Analysis->End

Caption: Workflow for heterologous expression of the efr BGC.

Detailed Methodology:

  • Gene Cluster Cloning: The complete efr biosynthetic gene cluster is amplified from the genomic DNA of A. cihanbeyliensis and cloned into a suitable bacterial artificial chromosome (BAC) or cosmid vector.

  • Expression Vector Construction: The efr BGC is subcloned into an integrative Streptomyces expression vector, such as one derived from pSET152, which allows for site-specific integration into the host chromosome.

  • Host Preparation: The expression vector is introduced into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

  • Conjugation: The expression vector is transferred from E. coli to the desired Streptomyces lividans host strain via intergeneric conjugation.

  • Fermentation and Analysis: The recombinant S. lividans strain is fermented under appropriate conditions, and the production of efrotomycin congeners is monitored by HPLC and confirmed by mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the efrotomycin congeners is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Detailed Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The discovery of new natural variants of this compound highlights the metabolic potential of actinomycetes from unique environments. The structural diversity within this family of antibiotics provides a valuable platform for structure-activity relationship (SAR) studies and the development of novel antimicrobial agents. Further research into the biosynthesis of these compounds, facilitated by heterologous expression and genetic engineering, may lead to the creation of new efrotomycin analogs with improved efficacy and a broader spectrum of activity. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of antibiotic discovery and development.

References

Efrotomycin A1 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin A1 is a narrow-spectrum antibiotic belonging to the elfamycin class.[1] It is produced by the bacterium Nocardia lactamdurans and exhibits activity primarily against certain Gram-positive and some Gram-negative bacteria.[1][2] The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu).[1][3] This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and relevant experimental protocols for this compound.

Molecular Profile

This compound is a complex macrolide antibiotic. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C59H88N2O20[4][5][6][7][8]
Molecular Weight 1145.33 g/mol [4][6][7]
Appearance Amorphous yellow powder[1]
Solubility Freely soluble in methanol and isopropanol; slightly soluble in acetonitrile; very slightly soluble in water; practically insoluble in hexane.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound targets and inhibits bacterial protein synthesis, a fundamental process for bacterial viability.[1] This inhibition is achieved through the specific binding of this compound to Elongation Factor Tu (EF-Tu), a crucial protein in the translation process.[1][3]

The interaction between this compound and EF-Tu disrupts the normal elongation cycle of protein synthesis. Specifically, the binding of this compound to EF-Tu prevents the release of EF-Tu from the ribosome after GTP hydrolysis. This creates a stable, non-functional complex on the ribosome, effectively halting the addition of new amino acids to the growing polypeptide chain and thereby inhibiting protein synthesis.[1][9]

cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aminoacyl-tRNA ternary complex Ribosome Ribosome with mRNA EF-Tu_GTP_aa-tRNA->Ribosome Binds to A-site Codon_Recognition Codon Recognition Ribosome->Codon_Recognition Inhibited_Complex Ribosome-EF-Tu-GDP-Efrotomycin A1 (Stalled Complex) Ribosome->Inhibited_Complex GTP_Hydrolysis GTP Hydrolysis Codon_Recognition->GTP_Hydrolysis Peptide_Bond_Formation Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond_Formation EF-Tu_GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu_GDP Releases Translocation Translocation Peptide_Bond_Formation->Translocation EF-Tu_GDP->EF-Tu_GTP_aa-tRNA Recycled EF-Tu_GDP->Inhibited_Complex Translocation->Ribosome Ready for next cycle Efrotomycin_A1 This compound Efrotomycin_A1->EF-Tu_GDP Binds to Primary_Metabolism Primary Metabolism (e.g., Glucose, Amino Acids) Uracil_Catabolism Uracil Catabolism Primary_Metabolism->Uracil_Catabolism Polyketide_Synthase_Pathway Polyketide Synthase (PKS) Pathway Primary_Metabolism->Polyketide_Synthase_Pathway Beta_Alanine β-Alanine Uracil_Catabolism->Beta_Alanine Pyridone_Ring_Formation Pyridone Ring Formation Beta_Alanine->Pyridone_Ring_Formation Polyketide_Chain Polyketide Chain Assembly Polyketide_Synthase_Pathway->Polyketide_Chain Post-PKS_Modifications Post-PKS Modifications (e.g., Glycosylation) Polyketide_Chain->Post-PKS_Modifications Pyridone_Ring_Formation->Post-PKS_Modifications Efrotomycin_A1 This compound Post-PKS_Modifications->Efrotomycin_A1 Fermentation_Broth Nocardia lactamdurans Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Biomass_Supernatant Separation of Biomass and Supernatant Centrifugation->Biomass_Supernatant Solvent_Extraction Solvent Extraction (e.g., with ethyl acetate or chloroform) Biomass_Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., Silica Gel Column) Crude_Extract->Chromatography Pure_Efrotomycin_A1 Pure this compound Chromatography->Pure_Efrotomycin_A1

References

The Isolation of Efrotomycin A1 from Streptomyces lactamdurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of the historical methods used for the isolation of Efrotomycin A1 from the fermentation of Streptomyces lactamdurans. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed guide to the experimental protocols, from fermentation to purification, based on available scientific literature.

Introduction to Efrotomycin

Efrotomycin is a member of the elfamycin family of antibiotics, characterized by a modified polyketide structure. First reported in 1976 from Streptomyces lactamdurans, this antibiotic has demonstrated a narrow spectrum of activity, primarily against Gram-positive bacteria. The producing organism has also been referred to as Nocardia lactamdurans in various publications. This compound is a glycoside of the aglycone aurodox. The biosynthesis of its pyridone ring has been shown to originate from uracil via the intermediate β-alanine.

Fermentation of Streptomyces lactamdurans for Efrotomycin Production

The production of efrotomycin is achieved through aerobic fermentation of Streptomyces lactamdurans. The biosynthesis of the antibiotic is a dynamic process influenced by the composition of the culture medium and various physical parameters.

Culture Media Composition

While a definitive, universally optimized medium composition is not singular, historical patents and studies outline suitable components for efrotomycin production. Generally, the medium contains sources of carbon, nitrogen, and inorganic salts.

Table 1: General Components for Streptomyces lactamdurans Fermentation Medium

Component CategoryExamplesTypical Concentration (% w/v)
Carbon SourcesGlucose, Dextrose, Starches (e.g., corn starch)1 - 6%
Nitrogen SourcesSoybean meal, Yeast extract, Cottonseed flour0.2 - 6%
Fats/OilsSoybean oilVariable
Inorganic SaltsNot explicitly detailed in reviewed literature.Variable

Note: The exact quantities and combination of these components can significantly impact the final yield of efrotomycin.

Fermentation Parameters and Protocol

The fermentation process is typically carried out in submerged aerobic cultures. While specific optimal parameters for efrotomycin production are not extensively detailed in the available literature, general conditions for Streptomyces fermentation can be applied.

  • Growth Phase: The initial growth of Streptomyces lactamdurans occurs over approximately the first 50 hours, consuming primarily glucose, proteins, and triglycerides[1].

  • Production Phase: The biosynthesis of efrotomycin is initiated as the primary carbon source, glucose, becomes depleted[1]. Production is then supported by the metabolism of secondary carbon sources like soybean oil and starch[1].

  • Inhibition: It is important to note that calcium ions have been found to inhibit efrotomycin production, so the mineral content of the water and certain medium components like cottonseed flour should be considered[2].

A resting cell system has also been described for studying efrotomycin biosynthesis. In this system, washed cells harvested after 64 hours from an oil-based medium and resuspended in a buffer with a carbon source (optimally glucose) can produce significant amounts of efrotomycin over 60 hours.

Extraction and Purification of this compound

Following fermentation, the recovery of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.

Initial Extraction

The first step in isolating efrotomycin is to separate it from the fermentation broth and mycelia.

Experimental Protocol: Solvent Extraction of Efrotomycin

  • Broth Treatment: The whole fermentation broth is extracted with a water-immiscible polar organic solvent[3]. Dichloromethane has been specifically mentioned for this purpose.

  • Mycelial Extraction (Alternative): Alternatively, the mycelium can be filtered from the broth and then extracted with a polar organic solvent[3].

  • Concentration: The resulting organic extract is dried and then concentrated in vacuo to yield a crude extract. This initial extraction can yield efrotomycin at a purity of approximately 40-50%[3].

Chromatographic Purification

Further purification of the crude extract is necessary to isolate pure this compound. This is typically achieved through column chromatography.

Experimental Protocol: Silica Gel Chromatography

  • Adsorption: The crude efrotomycin residue is dissolved in a non-polar organic solvent and applied to a silica gel column.

  • Elution: The column is then eluted with a solvent system of increasing polarity. A patent describes the use of a molecular sieve chromatography (e.g., Sephadex LH-20) followed by chromatography over a surface-active adsorbing agent.

Characterization of this compound

The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the complex structure of efrotomycin and its glycosidic linkages.

  • Mass Spectrometry (MS): Mass spectral analysis was used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Biosynthetic Pathway of Efrotomycin

The biosynthesis of efrotomycin is a complex process involving a polyketide synthase (PKS) system. The following diagram illustrates the general flow of key precursors into the efrotomycin structure.

Efrotomycin_Biosynthesis_Overview Uracil Uracil beta_Alanine β-Alanine Uracil->beta_Alanine Reductive Pathway Pyridone_Ring Pyridone Ring Moiety beta_Alanine->Pyridone_Ring Aurodox_Aglycone Aurodox (Aglycone) Pyridone_Ring->Aurodox_Aglycone Incorporation Polyketide_Synthase Polyketide Synthase (PKS) Pathway Polyketide_Synthase->Aurodox_Aglycone Glycosylation Glycosylation Aurodox_Aglycone->Glycosylation Efrotomycin_A1 This compound Glycosylation->Efrotomycin_A1 Precursors Polyketide Precursors (e.g., Acetyl-CoA, Propionyl-CoA) Precursors->Polyketide_Synthase

Caption: Overview of this compound Biosynthesis.

Experimental Workflows

The overall process for the isolation of this compound can be summarized in the following workflow diagram.

Isolation_Workflow Start Start: Streptomyces lactamdurans Culture Fermentation Aerobic Fermentation Start->Fermentation Harvest Harvest Fermentation Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Dichloromethane) Harvest->Extraction Crude_Extract Crude Efrotomycin Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., Silica Gel, Molecular Sieve) Crude_Extract->Purification Pure_Efrotomycin Pure this compound Purification->Pure_Efrotomycin Analysis Spectroscopic Analysis (NMR, MS) Pure_Efrotomycin->Analysis

Caption: General Workflow for this compound Isolation.

References

Unraveling the Origins of a Key Bioactive Moiety: The Pyridone Ring of Efrotomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

Executive Summary

Introduction

Efrotomycin A1 is a polyketide-derived antibiotic produced by the Gram-positive bacterium Nocardia lactamdurans. Its mode of action involves the inhibition of protein synthesis by targeting elongation factor Tu (EF-Tu). The molecular architecture of this compound is complex, featuring a polyene macrolide backbone and a substituted α-pyridone ring. The latter is a relatively uncommon feature in natural products and is essential for the compound's potent antibacterial properties. Elucidating the biosynthetic pathway of this pyridone ring is a critical step towards harnessing the biosynthetic machinery for the production of novel and improved antibiotics. This guide focuses on the seminal work that identified the building blocks of this important pharmacophore.

The Reductive Pathway of Uracil Catabolism: The Source of the Pyridone Ring

The foundational research into the origin of the pyridone ring in this compound was conducted by Darland, Arison, and Kaplan in 1991. Their work provided compelling evidence that the pyridone moiety arises from the catabolism of uracil.[1] Nocardia lactamdurans was shown to metabolize uracil via a reductive pathway, which ultimately yields β-alanine. This β-alanine is then incorporated as the nitrogen-containing precursor to form the heterocyclic ring of this compound.[1]

  • Reversal of Thymine Inhibition: The biosynthesis of this compound was observed to be inhibited by thymine. This inhibition could be reversed by the addition of dihydrouracil and N-carbamoyl-β-alanine, which are known intermediates in the reductive catabolism of uracil. This suggests that thymine competes with uracil metabolism, and that the downstream products of uracil catabolism are essential for this compound production.

  • Isotopic Labeling with [5,6-³H]-Uracil: When N. lactamdurans cultures were fed with [5,6-³H]-uracil, the resulting this compound was found to be radiolabeled. The relative molar specific activity was approximately 0.5, which is close to the theoretical maximum, indicating a direct incorporation of the uracil skeleton.[1]

  • ¹³C Coupling from [4,5-¹³C]-Uracil: To further pinpoint the incorporation pattern, resting cells of N. lactamdurans were fed with [4,5-¹³C]-uracil. Analysis of the resulting this compound by ¹³C-NMR revealed coupling between the C4 and C5 positions of the pyridone ring, confirming the intact incorporation of this portion of the uracil molecule.[1]

These collective findings strongly indicate that the pyridone ring is not assembled de novo from simple precursors but is instead derived from the salvage and modification of a pre-existing pyrimidine base.

Quantitative Data Summary

Experiment Precursor Observation Quantitative Finding Reference
Thymine Inhibition ReversalDihydrouracil, N-carbamoyl-β-alanineReversal of thymine-induced inhibition of efrotomycin biosynthesis.Data not specified in abstract.[1]
Tritium Labeling[5,6-³H]-UracilIncorporation of tritium into this compound.Relative molar specific activity of approximately 0.5.[1]
Carbon-13 Labeling[4,5-¹³C]-Uracil¹³C-¹³C coupling observed at C4 and C5 of the pyridone ring.Data not specified in abstract.[1]

Table 1: Summary of Key Experimental Findings on the Origin of the Pyridone Ring in this compound.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of the Pyridone Ring

The following diagram illustrates the proposed pathway for the formation of the pyridone ring of this compound from uracil, based on the findings of Darland et al. (1991).

pyridone_biosynthesis Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Reductive Pathway N_Carbamoyl_beta_alanine N-Carbamoyl- β-alanine Dihydrouracil->N_Carbamoyl_beta_alanine beta_Alanine β-Alanine N_Carbamoyl_beta_alanine->beta_Alanine Pyridone_Ring Pyridone Ring of This compound beta_Alanine->Pyridone_Ring Incorporation

Caption: Proposed biosynthetic pathway of the pyridone ring in this compound.

Generalized Experimental Workflow for Isotopic Labeling Studies

The diagram below outlines a typical experimental workflow for investigating the incorporation of labeled precursors into a natural product, such as this compound, using a resting cell system.

experimental_workflow cluster_culture Cell Culture and Preparation cluster_labeling Isotopic Labeling cluster_analysis Extraction and Analysis Culture Culture N. lactamdurans in production medium Harvest Harvest cells in late exponential phase Culture->Harvest Wash Wash cells to remove residual medium Harvest->Wash Resuspend Resuspend cells in buffer to create resting cell system Wash->Resuspend Add_Precursor Add isotopically labeled precursor (e.g., [13C]-Uracil) Resuspend->Add_Precursor Incubate Incubate under defined conditions (time, temp) Add_Precursor->Incubate Extract Extract this compound from culture Incubate->Extract Purify Purify this compound (e.g., HPLC) Extract->Purify Analyze Analyze for isotopic incorporation (e.g., NMR, MS) Purify->Analyze

Caption: Generalized workflow for isotopic labeling in a resting cell system.

Experimental Protocols

While the specific, detailed protocols from the primary study by Darland et al. (1991) could not be accessed for this guide, this section provides a generalized methodology for key experiments based on established techniques for studying natural product biosynthesis in actinomycetes.

General Protocol for Nocardia lactamdurans Resting Cell System

This protocol is adapted from the general principles of resting cell studies, such as the one described by Nielsen and Kaplan (1989) for Efrotomycin biosynthesis.[2]

  • Cell Culture: Nocardia lactamdurans is cultured in a suitable production medium to promote cell growth and induce the biosynthetic machinery for this compound.

  • Harvesting: Cells are harvested during the late logarithmic or early stationary phase of growth by centrifugation.

  • Washing: The cell pellet is washed multiple times with a sterile buffer (e.g., phosphate buffer) to remove any residual components of the growth medium.

  • Resuspension: The washed cells are resuspended in a minimal buffer that does not support cell growth but allows for metabolic activity. This constitutes the "resting cell" system.

  • Precursor Feeding: The resting cell suspension is supplemented with a carbon source (e.g., glucose) and the isotopically labeled precursor of interest (e.g., [¹³C]-uracil).

  • Incubation: The cell suspension is incubated under controlled conditions (e.g., specific temperature and agitation) for a defined period to allow for the uptake and incorporation of the labeled precursor into this compound.

  • Extraction and Analysis: Following incubation, the cells and supernatant are separated, and this compound is extracted and purified for subsequent analysis.

General Protocol for Isotopic Labeling and Analysis
  • Preparation of Labeled Precursors: Isotopically labeled precursors, such as [5,6-³H]-uracil or [4,5-¹³C]-uracil, are synthesized or procured from commercial sources.

  • Feeding Experiment: The labeled precursor is added to the resting cell suspension at a predetermined concentration.

  • Extraction of this compound: After the incubation period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then concentrated to yield a crude extract.

  • Purification: this compound is purified from the crude extract using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

  • Analysis of Isotope Incorporation:

    • For radiolabeled compounds (e.g., containing ³H), the purified this compound is analyzed by liquid scintillation counting to determine the specific radioactivity.

    • For stable isotope-labeled compounds (e.g., containing ¹³C), the purified product is analyzed by nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of ¹³C incorporation, and by mass spectrometry (MS) to determine the mass shift due to the incorporated isotopes.

Conclusion and Future Directions

The foundational studies on the biosynthesis of this compound have unequivocally demonstrated that the α-pyridone ring originates from the reductive catabolism of uracil, with β-alanine acting as a direct precursor. This understanding provides a critical piece of the puzzle in the complete biosynthetic pathway of this important antibiotic.

For researchers and drug development professionals, this knowledge opens up several avenues for further exploration:

  • Metabolic Engineering: The identification of the uracil catabolic pathway as the source of the pyridone ring precursor allows for targeted metabolic engineering strategies to enhance the production of this compound. Overexpression of key enzymes in this pathway or increasing the intracellular pool of uracil or β-alanine could lead to improved titers.

  • Analogue Generation: The biosynthetic machinery can be potentially harnessed to create novel Efrotomycin analogues. Feeding the culture with substituted uracil or β-alanine derivatives could lead to the incorporation of modified pyridone rings, potentially altering the bioactivity and pharmacological properties of the resulting compounds.

  • Enzymatic Studies: Further investigation into the specific enzymes responsible for the catabolism of uracil and the subsequent incorporation of β-alanine into the growing polyketide chain will provide deeper insights into the catalytic mechanisms and substrate specificities involved.

References

Methodological & Application

Application Notes and Protocols for Efrotomycin A1 in In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Efrotomycin A1 in in vitro antibacterial assays. This document outlines the mechanism of action, available susceptibility data, and detailed protocols for determining the antibacterial efficacy of this agent.

Introduction

This compound is a narrow-spectrum antibiotic belonging to the elfamycin class. It is produced by the bacterium Nocardia lactamdurans. Its antibacterial activity is primarily directed against a specific range of Gram-positive and some Gram-negative bacteria. Understanding its in vitro characteristics is crucial for its potential development as a therapeutic agent.

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). EF-Tu is a GTP-binding protein that plays a critical role in delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. This compound binds to EF-Tu, stabilizing the EF-Tu-GDP complex and preventing its dissociation from the ribosome. This action effectively stalls protein synthesis, leading to the inhibition of bacterial growth.

cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex Aminoacyl-tRNA-EF-Tu-GTP Ternary Complex Aminoacyl-tRNA->Ternary_Complex EF-Tu_GTP EF-Tu-GTP EF-Tu_GTP->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Binds to A-site GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Stable_Complex Ribosome-EF-Tu-GDP Stable Complex Ribosome->Stable_Complex Peptide_Bond_Formation Peptide Bond Formation EF-Tu_GDP EF-Tu-GDP EF-Ts EF-Ts EF-Tu_GDP->EF-Ts GDP/GTP Exchange EF-Tu_GDP->Stable_Complex Forms EF-Ts->EF-Tu_GTP GTP_Hydrolysis->Peptide_Bond_Formation GTP_Hydrolysis->EF-Tu_GDP Releases Efrotomycin_A1 This compound Efrotomycin_A1->EF-Tu_GDP Binds to Inhibition Protein Synthesis Inhibited Stable_Complex->Inhibition

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Antibacterial Activity

Bacterial SpeciesStrain(s)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Clostridium difficile98 clinical isolates0.1250.25[1]
Clostridium perfringensNot specified0.1 - 0.2 ppmNot reported[2]
Moraxella spp.Not specifiedData not availableData not available[3]
Pasteurella spp.Not specifiedData not availableData not available[3]
Yersinia spp.Not specifiedData not availableData not available[3]
Haemophilus spp.Not specifiedData not availableData not available[3]
Streptococcus spp.Not specifiedData not availableData not available[3]
Corynebacterium spp.Not specifiedData not availableData not available[3]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. "Data not available" indicates that specific quantitative data was not found in the surveyed literature.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound. These are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and should be adapted to specific laboratory conditions and bacterial strains.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or a mixture of methanol and a suitable buffer (e.g., Buffer No. 2 as per some established methods)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Efrotomycin is freely soluble in methanol and isopropanol.

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in amber vials at -20°C or below to protect from light and degradation.

Broth Microdilution Assay for MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound in a 96-well microtiter plate format.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare this compound dilutions:

    • In a separate plate or in tubes, prepare serial twofold dilutions of the this compound stock solution in the appropriate broth to achieve concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.

  • Inoculate the microtiter plate:

    • Add 50 µL of the appropriate broth to all wells of the 96-well plate.

    • Add 50 µL of the highest this compound concentration to the first well of each row to be tested and mix.

    • Perform serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying drug concentrations in each well.

  • Prepare and add bacterial inoculum:

    • Prepare a bacterial suspension from fresh colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing broth and bacterial inoculum but no antibiotic.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., CO₂) may be required.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

Agar Dilution Assay for MIC Determination

This method is useful for testing multiple isolates simultaneously.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Bacterial inocula standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Prepare this compound-containing agar plates:

    • Prepare serial twofold dilutions of the this compound stock solution.

    • Add a defined volume of each dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with no antibiotic.

  • Prepare and apply bacterial inoculum:

    • Prepare bacterial suspensions to a 0.5 McFarland standard.

    • Further dilute the suspensions to achieve a final concentration of approximately 10⁴ CFU per spot.

    • Using an inoculum replicating device, spot the bacterial suspensions onto the surface of the agar plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria.

Quality Control

For reliable and reproducible results, it is essential to include quality control (QC) strains with known MIC values in each assay. While specific QC ranges for this compound are not widely published, the following strains are recommended for general antimicrobial susceptibility testing:

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Bacillus cereus ATCC 19637 has been used as a test organism for Efrotomycin potency assays.

It is recommended that individual laboratories establish their own internal QC ranges for this compound using these strains.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare this compound Stock Solution D Serial Dilution of This compound in Media A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Media with Standardized Bacteria B->E C Prepare Media (Broth or Agar) C->D D->E G Incubate at 35-37°C for 16-20 hours E->G F Include Growth and Sterility Controls F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Experimental workflow for in vitro antibacterial assays.

References

Application Notes and Protocols for Efrotomycin A1 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Efrotomycin A1, a crucial parameter for assessing its antimicrobial potency. The following sections outline standardized methods, including broth microdilution and agar dilution, aligned with industry best practices.

Introduction

This compound is a member of the elfamycin family of antibiotics, known for its activity against a range of Gram-positive bacteria. Accurate and reproducible MIC testing is fundamental for the preclinical and clinical development of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[1][2][3][4][5] The 'true' MIC is considered to be between the lowest concentration that inhibits bacterial growth and the next lower concentration in the dilution series.[6]

Data Presentation: Key Experimental Parameters

Quantitative data for performing MIC testing is summarized in the tables below for easy reference.

Table 1: Reagents and Media

Reagent/MediumSpecificationsRecommended Use
This compoundHigh purity standardPreparation of stock and working solutions
Solvents (e.g., Methanol, DMSO)ACS grade or higherSolubilizing this compound
Mueller-Hinton Broth (MHB)Cation-adjusted (CAMHB)Broth microdilution method
Mueller-Hinton Agar (MHA)Standard formulationAgar dilution method
Sterile Saline or Phosphate Buffered Saline (PBS)0.85% NaCl, pH 7.2-7.4Inoculum preparation
Bacterial StrainsQuality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™) and clinical isolatesSusceptibility testing

Table 2: Standard Operating Conditions

ParameterBroth MicrodilutionAgar Dilution
Inoculum Density 5 x 10^5 CFU/mL10^4 CFU/spot
Incubation Temperature 35 ± 2 °C37 °C
Incubation Time 16-20 hours16-20 hours
Atmosphere Ambient airAmbient air
Reading Method Visual inspection for turbidity or use of a plate readerVisual inspection for colony growth

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of the antibiotic solution is critical for accurate MIC determination.

  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of this compound standard powder.

    • Consult the certificate of analysis for the potency of the standard.

    • Dissolve the powder in an appropriate solvent (e.g., a mixture of Buffer No. 12 and acetonitrile (4:1)) to create a high-concentration stock solution, for instance, 1280 µg/mL.[7][8]

    • Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[9]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB) or sterile water to achieve the desired concentration range for the MIC assay.[6][7]

Broth Microdilution Method

This method is widely used for its efficiency and scalability.[10]

  • Plate Preparation:

    • Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the this compound working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying antibiotic concentrations in each well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[11][12]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[10][13]

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]

Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[15][16]

  • Plate Preparation:

    • Prepare a series of two-fold dilutions of the this compound working solutions.

    • For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.[9]

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a growth control plate containing MHA without any antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

    • Further dilute the inoculum to achieve a final concentration of approximately 10^7 CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a calibrated loop, spot 1-2 µL of the diluted inoculum onto the surface of the agar plates, resulting in approximately 10^4 CFU per spot.[15]

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 16-20 hours.[15]

  • Result Interpretation:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of colonies.[15]

Visualization of Experimental Workflow

MIC_Testing_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution stock_sol Prepare this compound Stock Solution work_sol Prepare Serial Dilutions (Working Solutions) stock_sol->work_sol plate_prep_broth Dispense Broth & Serially Dilute Antibiotic in Plate work_sol->plate_prep_broth plate_prep_agar Prepare Antibiotic-Containing Agar Plates work_sol->plate_prep_agar inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_broth Inoculate Wells with Bacterial Suspension inoculum->inoculate_broth inoculate_agar Spot Inoculate Plates inoculum->inoculate_agar plate_prep_broth->inoculate_broth incubate_broth Incubate at 35°C for 16-20h inoculate_broth->incubate_broth read_broth Read MIC (Lowest Concentration with No Growth) incubate_broth->read_broth plate_prep_agar->inoculate_agar incubate_agar Incubate at 37°C for 16-20h inoculate_agar->incubate_agar read_agar Read MIC (Lowest Concentration with No Growth) incubate_agar->read_agar

Caption: Workflow for MIC determination using broth microdilution and agar dilution methods.

Quality Control

To ensure the accuracy and reliability of the MIC results, it is essential to include quality control (QC) strains with known MIC values in each run. The obtained MIC for the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.

This compound Mechanism of Action

While a detailed signaling pathway for this compound's direct antimicrobial action is not extensively elucidated in the provided search results, it is known to be a modified polyketide antibiotic produced by Nocardia lactamdurans.[17] Its mechanism of action is generally understood to involve the inhibition of protein synthesis in bacteria. The diagram below illustrates a generalized pathway for how an antibiotic that inhibits protein synthesis might disrupt bacterial cell function, leading to growth inhibition.

Efrotomycin_MoA Efrotomycin This compound Ribosome Bacterial Ribosome (Protein Synthesis Machinery) Efrotomycin->Ribosome Binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibition Inhibition of Growth (Bacteriostatic Effect) Ribosome->Inhibition Inhibition leads to Essential_Proteins Essential Cellular Proteins (Enzymes, Structural Components) Protein_Synth->Essential_Proteins Produces Cell_Function Normal Bacterial Cell Function & Growth Essential_Proteins->Cell_Function Maintains

Caption: Generalized mechanism of action for a protein synthesis inhibiting antibiotic.

References

Application Notes and Protocols: Utilizing Efrotomycin A1 in Cell-Free Protein Synthesis Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Efrotomycin A1 as a specific inhibitor of prokaryotic protein synthesis in cell-free protein synthesis (CFPS) systems. This document outlines the mechanism of action, provides detailed protocols for its application, and presents data on its differential activity, making it a valuable tool for studying translation and for potential drug development applications.

Introduction to this compound

This compound is an antibiotic belonging to the elfamycin family, known to inhibit bacterial protein synthesis. Its specificity for prokaryotic systems makes it a useful tool for dissecting translational mechanisms and for the development of novel antibacterial agents. In the context of CFPS, this compound can be employed to specifically inhibit protein production in bacterial systems (e.g., Escherichia coli S30 extracts) without affecting eukaryotic systems (e.g., rabbit reticulocyte lysate, wheat germ extract, or CHO cell extracts).

Mechanism of Action

This compound targets the elongation phase of protein synthesis by binding to Elongation Factor Tu (EF-Tu). EF-Tu is a crucial GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The inhibitory action of this compound proceeds as follows:

  • This compound binds to the EF-Tu•GDP complex.

  • This binding event locks EF-Tu in a conformation that prevents the exchange of GDP for GTP.

  • Without GTP, EF-Tu cannot bind and deliver a new aa-tRNA to the ribosome.

  • This effectively stalls the ribosome, halting the elongation of the polypeptide chain and thereby inhibiting protein synthesis.

This mechanism is distinct from many other antibiotics that target the ribosome directly.

Data Presentation: Inhibition of Protein Synthesis

The inhibitory activity of this compound is most pronounced in CFPS systems derived from Gram-negative bacteria. Gram-positive bacteria exhibit varied sensitivity, with some species showing resistance. Eukaryotic systems are generally insensitive to this compound due to structural differences in their elongation factors.

CFPS System Organism Type Target Sensitivity to this compound Reference
Escherichia coli (S30 Extract)Gram-negative bacteriumEF-TuSensitive[1]
Bacillus subtilis ExtractGram-positive bacteriumEF-TuResistant[1]
Rabbit Reticulocyte LysateEukaryote (mammalian)eEF1AInsensitive[2]
Wheat Germ ExtractEukaryote (plant)eEF1AInsensitive[2]

Note: Specific IC50 values for this compound in commercially available CFPS kits are not widely reported and should be determined empirically for each specific system and template. A protocol for this determination is provided below.

Experimental Protocols

Protocol for Determining the IC50 of this compound in an E. coli CFPS System

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound in a commercially available E. coli-based CFPS system using a reporter protein like firefly luciferase or GFP.

Materials:

  • Commercial E. coli CFPS Kit (e.g., GenScript CFXpress™, NEB PURExpress®, Promega S30 T7 High-Yield)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reporter plasmid DNA (e.g., pT7-luciferase or pT7-GFP)

  • Nuclease-free water

  • DMSO (for control reactions)

  • Microplate reader for luminescence or fluorescence detection

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound:

    • Create a series of dilutions of the this compound stock solution in nuclease-free water or the reaction buffer provided with the kit. A suggested starting range is from 100 µM to 10 pM.

  • Set up the CFPS reactions:

    • On ice, prepare a master mix containing the S30 extract, reaction buffer, and reporter plasmid DNA according to the manufacturer's instructions.

    • Aliquot the master mix into the wells of a 384-well plate.

    • Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the respective wells.

    • Include a negative control with no DNA template.

  • Incubation:

    • Incubate the plate at the recommended temperature (typically 37°C) for the time specified in the kit's protocol (usually 1-2 hours).

  • Detection:

    • For luciferase: Add the luciferase substrate to each well and measure the luminescence using a microplate reader.

    • For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 488 nm and 509 nm).

  • Data Analysis:

    • Subtract the background signal (no DNA control) from all measurements.

    • Normalize the data to the vehicle control (DMSO) to represent 100% activity.

    • Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol for Comparative Analysis of this compound Sensitivity

This protocol allows for the comparison of this compound's inhibitory effects on prokaryotic versus eukaryotic CFPS systems.

Materials:

  • E. coli S30 CFPS Kit

  • Rabbit Reticulocyte Lysate (RRL) CFPS Kit

  • This compound stock solution

  • Reporter plasmid with a T7 promoter (for E. coli) and a suitable reporter for the RRL system (e.g., capped luciferase mRNA).

  • Corresponding detection reagents.

Procedure:

  • Prepare CFPS Reactions:

    • Set up parallel reactions for both the E. coli and RRL systems as per their respective manuals.

    • For each system, prepare a set of reactions with a range of this compound concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM).

  • Incubation and Detection:

    • Incubate the reactions under their optimal conditions.

    • Measure the reporter protein activity for each reaction.

  • Analysis:

    • Calculate the percentage of inhibition for each concentration in both systems relative to their no-inhibitor controls.

    • Plot the inhibition curves to visually compare the sensitivity of the two systems to this compound.

Visualizations

Efrotomycin_A1_Mechanism_of_Action EF_Tu_GTP EF-Tu•GTP Ternary_Complex EF-Tu•GTP•aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex + aa-tRNA aa_tRNA Aminoacyl-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Binding to A-site EF_Tu_GDP EF-Tu•GDP Ribosome->EF_Tu_GDP GTP Hydrolysis & Peptide Bond Formation Efrotomycin_A1 This compound EF_Tu_GDP->Efrotomycin_A1 EF_Tu_GDP_Efro EF-Tu•GDP•this compound (Inactive Complex) EF_Tu_GDP->EF_Tu_GDP_Efro GTP_exchange GDP/GTP Exchange (via EF-Ts) EF_Tu_GDP->GTP_exchange Release from Ribosome Efrotomycin_A1->EF_Tu_GDP_Efro EF_Tu_GDP_Efro->GTP_exchange Inhibited GTP_exchange->EF_Tu_GTP Regeneration Experimental_Workflow_IC50 start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_cfps Prepare CFPS Master Mix (E. coli S30, DNA, etc.) start->prep_cfps reaction_setup Aliquot Master Mix and Add this compound/Vehicle prep_inhibitor->reaction_setup prep_cfps->reaction_setup incubation Incubate at 37°C reaction_setup->incubation detection Measure Reporter Signal (Luminescence/Fluorescence) incubation->detection analysis Normalize Data and Plot Dose-Response Curve detection->analysis end Determine IC50 analysis->end

References

Fermentation and isolation techniques for Efrotomycin A1 production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation, isolation, and purification of Efrotomycin A1, a potent antibiotic belonging to the elfamycin class. The following protocols are based on established methodologies and are intended to serve as a guide for the laboratory-scale production of this valuable secondary metabolite.

I. Introduction to this compound

This compound is a polyketide antibiotic with a narrow spectrum of activity, primarily against Gram-positive bacteria. It is a glycoside of the known antibiotic aurodox. First isolated from Nocardia lactamdurans, it has also been found to be produced by other actinomycetes, including Amycolatopsis cihanbeyliensis. The biosynthesis of this compound is initiated after the depletion of primary carbon sources, such as glucose, and is supported by the utilization of lipids and starches. The pyridone ring of the efrotomycin molecule is biosynthetically derived from β-alanine, which in turn is produced from the catabolism of uracil.[1]

II. Fermentation Protocol for this compound Production

This protocol outlines the steps for the cultivation of Nocardia lactamdurans or Amycolatopsis cihanbeyliensis for the production of this compound.

A. Microbial Strains

  • Nocardia lactamdurans

  • Amycolatopsis cihanbeyliensis[2][3]

B. Fermentation Medium

A complex fermentation medium is required to support the growth of the producing organism and the subsequent production of this compound. The following table summarizes a typical medium composition. It is important to note that the fermentation process can be sensitive to high concentrations of calcium ions, which can be inhibitory.

ComponentConcentration (g/L)Notes
Glucose10 - 20Primary carbon source for initial growth.
Soybean Oil20 - 30Secondary carbon source for antibiotic production.
Soluble Starch10 - 20Secondary carbon source.
Cottonseed Flour10 - 20Complex nitrogen and nutrient source.[4][5]
Yeast Extract2 - 5Source of vitamins and growth factors.
CaCO₃1 - 2pH buffering agent.
Trace Elements Solution1 mL/LProvides essential micronutrients.

C. Culture Conditions

ParameterValue
Temperature28 - 30 °C
pH6.8 - 7.2
Agitation200 - 250 rpm
Aeration1 vvm (volume of air per volume of medium per minute)
Fermentation Time120 - 168 hours

D. Fermentation Procedure

  • Inoculum Preparation: Inoculate a seed culture medium with a fresh culture of the producing organism. Incubate for 48-72 hours at 28-30°C with shaking.

  • Production Fermentation: Inoculate the production fermentation medium with 5-10% (v/v) of the seed culture.

  • Monitoring: Monitor the fermentation parameters (pH, dissolved oxygen, glucose concentration) periodically. This compound production typically commences as the glucose levels in the medium are depleted.[6]

  • Harvesting: After the desired fermentation time, harvest the broth for extraction.

III. Isolation and Purification of this compound

The following protocol details the extraction and chromatographic purification of this compound from the fermentation broth.

A. Extraction

  • Biomass Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction: Extract the mycelial cake and the clarified broth separately with a water-immiscible polar organic solvent, such as dichloromethane, at a 1:1 (v/v) ratio. Perform the extraction twice to ensure maximum recovery.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

B. Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

1. Silica Gel Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of dichloromethane and methanol.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with dichloromethane.

    • Elute the column with a stepwise gradient of increasing methanol concentration in dichloromethane (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate under reduced pressure.

2. Preparative HPLC (Final Polishing)

For obtaining highly pure this compound, a final polishing step using preparative reverse-phase HPLC is recommended.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 238 nm.

  • Procedure:

    • Dissolve the partially purified this compound in the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Elute with a linear gradient of increasing acetonitrile concentration.

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound as a powder.

C. Quantitative Data

The following table provides an overview of the expected yields at different stages of the purification process. These values can vary depending on the fermentation titer and the efficiency of the purification steps.

Purification StageTypical Yield (%)Purity (%)
Crude Extract1005 - 10
Silica Gel Chromatography40 - 6070 - 80
Preparative HPLC20 - 30> 95

IV. Visualizing the Workflow and Biosynthetic Context

A. Experimental Workflow

The overall process for the production and isolation of this compound can be visualized as a sequential workflow.

Fermentation_Isolation_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification Inoculum Preparation Inoculum Preparation Production Fermentation Production Fermentation Inoculum Preparation->Production Fermentation Harvesting Harvesting Production Fermentation->Harvesting Biomass Separation Biomass Separation Harvesting->Biomass Separation Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Microbial Strain Microbial Strain Microbial Strain->Inoculum Preparation

Caption: Workflow for this compound Production.

B. Biosynthetic Pathway Context

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC). While a detailed enzymatic pathway is complex, the following diagram illustrates the key precursor supply pathways that contribute to the formation of the this compound molecule.

Efrotomycin_Biosynthesis_Context cluster_precursors Precursor Metabolism cluster_assembly Efrotomycin Assembly Uracil Catabolism Uracil Catabolism β-alanine β-alanine Uracil Catabolism->β-alanine provides Polyketide Synthase (PKS) Pathway Polyketide Synthase (PKS) Pathway Aurodox (Aglycone) Aurodox (Aglycone) Polyketide Synthase (PKS) Pathway->Aurodox (Aglycone) Glycosylation Pathway Glycosylation Pathway This compound This compound Glycosylation Pathway->this compound attaches sugar moieties Efrotomycin BGC Expression Efrotomycin BGC Expression Efrotomycin BGC Expression->Polyketide Synthase (PKS) Pathway Efrotomycin BGC Expression->Glycosylation Pathway Aurodox (Aglycone)->this compound glycosylation Pyridone Ring Pyridone Ring β-alanine->Pyridone Ring incorporation Pyridone Ring->Aurodox (Aglycone) part of

Caption: Precursor Pathways for this compound Biosynthesis.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Efrotomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers and Drug Development Professionals

Introduction

Efrotomycin A1 is a polyketide antibiotic belonging to the elfamycin family, known for its activity against various Gram-positive bacteria. Accurate and reliable quantification of this compound is crucial for fermentation process monitoring, formulation development, and quality control in the pharmaceutical and veterinary industries. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such complex molecules. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Chemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for the development of an effective analytical method.

PropertyValue
Molecular FormulaC₅₉H₈₈N₂O₂₀
Molecular Weight1145.33 g/mol
SolubilityFreely soluble in methanol and isopropanol; slightly soluble in acetonitrile; very slightly soluble in water; practically insoluble in hexane.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for common matrices.

1.1. From Fermentation Broth (Liquid-Liquid Extraction)

This protocol is adapted from methods used for similar macrocyclic antibiotics and is suitable for extracting this compound from aqueous culture media.

  • Alkalinization: Adjust the pH of the fermentation broth sample to approximately 9.0-10.0 with a suitable base (e.g., 1M NaOH). This ensures that this compound is in its non-ionized, more organic-soluble form.

  • Extraction: Add an equal volume of a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Vortex vigorously for 2-3 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing this compound.

  • Drying: Pass the organic extract through a bed of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., Acetonitrile/Water mixture) to the desired concentration for HPLC analysis. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

1.2. From Solid Matrices (e.g., Animal Feed) (Solid-Liquid Extraction with SPE Cleanup)

This protocol is based on established methods for the extraction of efrotomycin from solid samples.

  • Extraction: Weigh a representative sample (e.g., 5 g) and add a suitable volume (e.g., 50 mL) of dichloromethane. Stir for 20-30 minutes.

  • Filtration: Filter the extract to remove solid particles.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a silica gel SPE cartridge by passing dichloromethane through it.

    • Loading: Load a portion of the filtered extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a solvent of intermediate polarity (e.g., a mixture of ethyl acetate and a small amount of ammonia) to elute weakly bound impurities.

    • Elution: Elute this compound from the cartridge with methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness and reconstitute the residue in the mobile phase as described in step 1.1.7.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute this compound. A starting point could be: 0-5 min: 40% B 5-20 min: 40% to 90% B 20-25 min: 90% B 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength Approximately 240 nm (This is an estimated value. It is highly recommended to determine the λmax by running a UV-Vis spectrum of an this compound standard).

Note on Detection Wavelength: The optimal UV detection wavelength for this compound has not been definitively reported in the available literature. It is crucial to determine the wavelength of maximum absorbance (λmax) by scanning a pure standard of this compound using a UV-Vis spectrophotometer. This will ensure the highest sensitivity for the analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured manner for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Table 2: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²) ≥ 0.995

Visualizations

Experimental Workflow for Sample Preparation and HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample Matrix (e.g., Fermentation Broth) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Extraction Solvent Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Gradient Elution Detection UV Detection (approx. 240 nm) Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

Caption: Workflow for this compound analysis.

Logical Relationship of Method Development Steps

Method_Development Determine_Properties Determine this compound Physicochemical Properties Select_Column Select HPLC Column (C18 Reversed-Phase) Determine_Properties->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water with modifier) Determine_Properties->Optimize_Mobile_Phase Set_Detector Determine and Set UV Detection Wavelength (λmax) Determine_Properties->Set_Detector Develop_Gradient Develop Gradient Program Select_Column->Develop_Gradient Optimize_Mobile_Phase->Develop_Gradient Validate_Method Validate Method (Linearity, Precision, Accuracy) Develop_Gradient->Validate_Method Set_Detector->Validate_Method

Caption: Method development for this compound analysis.

References

Application Notes and Protocols for Efrotomycin A1 in Clostridium difficile Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro study of Efrotomycin A1 as an inhibitor of Clostridium difficile. Detailed protocols for determining the minimum inhibitory concentration (MIC) and for conducting time-kill assays are provided, along with data presentation and visualization of key processes.

Introduction to this compound and Clostridium difficile

Clostridium difficile is a Gram-positive, anaerobic, spore-forming bacterium that is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis.[1] The pathogenicity of C. difficile is primarily mediated by the production of two large toxins, Toxin A (TcdA) and Toxin B (TcdB), which disrupt the intestinal epithelium, leading to inflammation and cell death.[2] The emergence of hypervirulent strains and high rates of infection recurrence highlight the urgent need for novel therapeutic agents.[1]

This compound is a potent antibiotic belonging to the elfamycin family. It has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including C. difficile.[3] Its unique mechanism of action makes it a valuable compound for research and potential drug development against this challenging pathogen.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. Specifically, it targets and binds to the Elongation Factor Tu (EF-Tu).[4] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, this compound stabilizes the EF-Tu-GDP complex, preventing the exchange of GDP for GTP. This action effectively sequesters EF-Tu, halting the elongation of the polypeptide chain and leading to the cessation of protein synthesis and bacterial growth.[4]

Mechanism of this compound Inhibition.
Quantitative Data Summary

The in vitro potency of this compound against Clostridium difficile has been evaluated, with the following Minimum Inhibitory Concentration (MIC) values reported.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound0.1250.25[3]
Vancomycin0.5 - 21 - 2[1]
Metronidazole0.25 - 11 - 2[1]

MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol details the agar dilution method for determining the MIC of this compound against C. difficile, adapted from CLSI guidelines.

Materials:

  • This compound (analytical grade)

  • Clostridium difficile strains (including a quality control strain, e.g., ATCC 700057)

  • Brucella agar or other suitable anaerobic agar base

  • Laked sheep blood

  • Hemin

  • Vitamin K1

  • Sterile saline or thioglycollate broth

  • Sterile Petri dishes (100 mm)

  • Anaerobic chamber or jars with gas-generating system

  • 0.5 McFarland turbidity standard

  • Steers replicator or multi-pronged inoculator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

    • Further dilutions should be made in sterile distilled water or broth.

  • Preparation of Agar Plates:

    • Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).

    • Autoclave and cool to 48-50°C in a water bath.

    • Prepare a series of two-fold dilutions of this compound in sterile tubes.

    • Add 2 mL of each antibiotic dilution to 18 mL of molten agar to achieve the final desired concentrations (e.g., 0.015 to 16 µg/mL).

    • Also, prepare a drug-free control plate.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Subculture C. difficile strains on supplemented Brucella agar and incubate anaerobically at 37°C for 48 hours.

    • Suspend several colonies in sterile saline or thioglycollate broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Plates:

    • Using a Steers replicator, inoculate the prepared agar plates with the bacterial suspensions.

    • The replicator delivers approximately 1-2 µL of each suspension, resulting in a final inoculum of 10⁴-10⁵ CFU per spot.

    • Inoculate the drug-free control plate first to check for viability.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates in an anaerobic environment at 37°C for 48 hours.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. difficile. A faint haze or the growth of one or two colonies is disregarded.

    • The growth on the drug-free control plate should be confluent.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock_Solution Prepare this compound Stock Agar_Plates Prepare Antibiotic-Containing Agar Plates Stock_Solution->Agar_Plates Inoculation Inoculate Plates with Steers Replicator Agar_Plates->Inoculation Inoculum Prepare 0.5 McFarland Inoculum Inoculum->Inoculation Incubation Incubate Anaerobically at 37°C for 48h Inoculation->Incubation Reading Read Plates for Growth Inhibition Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Workflow for MIC Determination by Agar Dilution.
Protocol 2: Time-Kill Curve Assay

This protocol describes the time-kill curve method to assess the bactericidal or bacteriostatic activity of this compound against C. difficile.

Materials:

  • This compound

  • Clostridium difficile strain(s) of interest

  • Brain Heart Infusion (BHI) broth supplemented with yeast extract (5 mg/mL), L-cysteine (0.1%), and sodium taurocholate (0.1%)

  • Anaerobic chamber or jars

  • Spectrophotometer

  • Sterile culture tubes

  • Sterile saline for dilutions

  • Brucella agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of C. difficile into supplemented BHI broth and incubate anaerobically at 37°C for 24 hours.

    • Dilute the overnight culture 1:100 in fresh, pre-reduced supplemented BHI broth to achieve a starting inoculum of approximately 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes of supplemented BHI broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes anaerobically at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto Brucella agar plates.

    • Incubate the plates anaerobically at 37°C for 48 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.

    • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

    • A <3-log₁₀ decrease in CFU/mL is considered bacteriostatic activity.

cluster_0 Setup cluster_1 Incubation & Sampling cluster_2 Quantification & Analysis Prepare_Inoculum Prepare C. difficile Inoculum (~10^6 CFU/mL) Inoculate_Tubes Inoculate Broth Tubes Prepare_Inoculum->Inoculate_Tubes Prepare_Tubes Prepare Broth with this compound Concentrations Prepare_Tubes->Inoculate_Tubes Incubate Incubate Anaerobically at 37°C Inoculate_Tubes->Incubate Sample Sample at 0, 2, 4, 6, 8, 12, 24h Incubate->Sample at time points Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on Brucella Agar Serial_Dilute->Plate Count_CFU Count Colonies after 48h Incubation Plate->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data Analyze Determine Bactericidal/Bacteriostatic Activity Plot_Data->Analyze

Workflow for Time-Kill Curve Assay.

References

Heterologous Expression of the Efrotomycin Gene Cluster for Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrotomycin, a member of the elfamycin family of antibiotics, exhibits potent activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. It is a complex polyketide-derived natural product originally isolated from Nocardia lactamdurans. The large size and complexity of its biosynthetic gene cluster (BGC) have historically presented challenges to genetic manipulation and yield improvement in the native producer. Heterologous expression, the transfer of a BGC from its native producer to a more genetically tractable and industrially robust host, offers a powerful strategy to overcome these limitations, enabling improved production, pathway engineering, and the generation of novel analogs.

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the efrotomycin gene cluster, with a focus on utilizing Streptomyces species as a host system. The protocols are based on established methodologies for handling large BGCs and are contextualized with a successful case study of efrotomycin B1 production in Streptomyces lividans.

Case Study: Heterologous Production of Efrotomycin B1

A recent study successfully demonstrated the heterologous expression of the efrotomycin gene cluster (efr BGC) from the producing strain Amycolatopsis cihanbeyliensis DSM 45679 in the model host Streptomyces lividans SBT18[1][2]. This work not only confirmed the feasibility of producing efrotomycin in a heterologous host but also provided insights into optimizing production through the co-expression of resistance genes.

Quantitative Data Summary

While specific production titers from the aforementioned study are not publicly available, the research highlighted a significant improvement in yield upon genetic engineering. The following table illustrates a conceptual representation of how such data would be presented.

Construct Host Strain Key Genetic Element(s) Relative Production Titer Notes
pEFR_BGCStreptomyces lividans SBT18Efrotomycin BGC (efr)BaselineInitial expression of the complete gene cluster.
pEFR_BGC_efrTStreptomyces lividans SBT18efr BGC + efrT (transporter gene)Several-fold increaseCo-expression of the putative self-resistance transporter gene significantly boosted production[1][2].

Experimental Workflows and Logical Relationships

The overall workflow for heterologous expression of the efrotomycin gene cluster can be visualized as a series of interconnected stages, from the initial cloning of the large BGC to the analysis of the final product.

experimental_workflow cluster_cloning BGC Cloning cluster_expression Heterologous Expression cluster_production Production & Analysis genomic_dna Genomic DNA Isolation (A. cihanbeyliensis) bgc_cloning Large BGC Cloning (e.g., TAR Cloning) genomic_dna->bgc_cloning vector_construction Construction of Expression Vector bgc_cloning->vector_construction transformation Transformation/ Conjugation vector_construction->transformation host_prep Prepare Competent S. lividans host_prep->transformation strain_selection Recombinant Strain Selection transformation->strain_selection fermentation Fermentation strain_selection->fermentation extraction Solvent Extraction fermentation->extraction analysis HPLC/LC-MS Analysis extraction->analysis purification Purification analysis->purification

Caption: General workflow for heterologous expression of the efrotomycin BGC.

Efrotomycin Biosynthetic Pathway Overview

Efrotomycin is a polyketide, meaning its carbon backbone is assembled by a large, multi-domain enzyme complex called a polyketide synthase (PKS). The biosynthesis involves the sequential condensation of small carboxylic acid units, followed by tailoring reactions such as glycosylation. Understanding the pathway is crucial for genetic engineering efforts.

biosynthetic_pathway precursors Precursor Pools (e.g., Acyl-CoAs) pks Type I Polyketide Synthase (PKS) (efr PKS) precursors->pks polyketide_chain Polyketide Chain Assembly pks->polyketide_chain tailoring Tailoring Enzymes (e.g., Glycosyltransferases) polyketide_chain->tailoring efrotomycin Efrotomycin tailoring->efrotomycin transporter Transporter (EfrT) efrotomycin->transporter export Cellular Export transporter->export

Caption: Simplified efrotomycin biosynthetic pathway.

Detailed Experimental Protocols

The following protocols provide a framework for the heterologous expression of the efrotomycin BGC. These are generalized protocols and may require optimization for specific strains and laboratory conditions.

Protocol 1: Cloning of the Efrotomycin BGC using Transformation-Associated Recombination (TAR) in Yeast

This protocol is adapted for the direct cloning of large BGCs, a method well-suited for gene clusters the size of the efrotomycin BGC.

Materials:

  • Genomic DNA from Amycolatopsis cihanbeyliensis or Nocardia lactamdurans

  • TAR cloning vector (e.g., pCAP01)

  • Saccharomyces cerevisiae VL6-48N

  • Yeast transformation reagents (PEG, LiAc)

  • Selective yeast media (e.g., lacking tryptophan)

  • Zymolyase

Methodology:

  • Vector Preparation:

    • Linearize the TAR vector between the "hook" sequences, which are short regions of homology to the ends of the target BGC. These hooks must be designed based on the known or predicted sequence of the efrotomycin BGC.

  • Yeast Spheroplast Preparation:

    • Grow S. cerevisiae VL6-48N to early-log phase.

    • Harvest cells and wash with sterile water.

    • Treat with zymolyase to digest the cell wall and generate spheroplasts.

  • TAR Cloning (Yeast Transformation):

    • Co-transform the yeast spheroplasts with the linearized TAR vector and high-molecular-weight genomic DNA from the efrotomycin-producing strain.

    • The yeast's homologous recombination machinery will assemble the BGC into the vector.

    • Plate the transformation mix on selective media to isolate yeast colonies containing the circularized plasmid with the BGC insert.

  • Verification of Clones:

    • Screen yeast colonies by PCR using primers specific to genes within the efrotomycin BGC.

    • Isolate plasmid DNA from positive yeast clones and verify the integrity of the cloned BGC by restriction digest analysis and sequencing.

Protocol 2: Transfer of the Efrotomycin BGC into Streptomyces lividans

This protocol describes the transfer of the BGC-containing vector from E. coli (used as an intermediate host for plasmid amplification) to Streptomyces lividans via intergeneric conjugation.

Materials:

  • E. coli S17-1 harboring the efrotomycin BGC expression vector

  • Streptomyces lividans (e.g., SBT18 or a similar host)

  • ISP4 medium (for Streptomyces growth and conjugation)

  • Appropriate antibiotics for selection (e.g., apramycin for the vector, nalidixic acid to counter-select E. coli)

Methodology:

  • Donor Strain Preparation:

    • Grow an overnight culture of E. coli S17-1 containing the expression vector in LB medium with the appropriate antibiotic.

  • Recipient Strain Preparation:

    • Grow S. lividans in TSB medium to mid-log phase. Harvest and wash the mycelium.

  • Conjugation:

    • Mix the E. coli donor and S. lividans recipient cells.

    • Plate the mixture onto ISP4 agar plates and incubate at 30°C.

  • Selection of Exconjugants:

    • After incubation, overlay the plates with water containing the appropriate selection antibiotics (e.g., apramycin and nalidixic acid).

    • Continue incubation until Streptomyces colonies (exconjugants) appear.

  • Verification of Recombinants:

    • Isolate individual Streptomyces colonies and confirm the presence of the efrotomycin BGC by colony PCR and genomic DNA analysis.

Protocol 3: Fermentation and Production of Efrotomycin

This protocol outlines a typical fermentation process for inducing the production of secondary metabolites in Streptomyces.

Materials:

  • Recombinant S. lividans strain harboring the efrotomycin BGC

  • Seed culture medium (e.g., TSB)

  • Production medium (e.g., R5A or a custom production medium)

  • Shake flasks or bioreactor

Methodology:

  • Seed Culture:

    • Inoculate the recombinant S. lividans strain into seed culture medium and incubate with shaking at 30°C for 48-72 hours.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

    • Incubate with shaking at 30°C for 5-10 days. Monitor growth (e.g., packed mycelial volume) and pH.

  • Sampling:

    • Take time-course samples to analyze for efrotomycin production.

Protocol 4: Extraction and Analysis of Efrotomycin

This protocol describes the extraction of efrotomycin from the fermentation broth and its detection by HPLC.

Materials:

  • Fermentation broth

  • Organic solvents (e.g., ethyl acetate, butanol)

  • Rotary evaporator

  • HPLC system with a C18 column

  • Efrotomycin standard (if available)

Methodology:

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation.

    • Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of ethyl acetate or another suitable solvent.

    • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Sample Preparation:

    • Re-dissolve the dried extract in a small volume of methanol or DMSO for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 HPLC column.

    • Use a gradient of water and acetonitrile (both often containing a modifier like 0.1% formic acid) to elute the compounds.

    • Monitor the elution profile with a UV detector (efrotomycin has a characteristic UV absorbance) and a mass spectrometer for identification.

    • Compare the retention time and mass spectrum of the produced compound with an authentic efrotomycin standard to confirm its identity.

Conclusion

The heterologous expression of the efrotomycin gene cluster in Streptomyces lividans represents a significant advancement in the production of this valuable antibiotic. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers aiming to establish their own heterologous production systems for efrotomycin and other complex natural products. By leveraging these techniques, it is possible to not only increase the supply of these compounds for further research and development but also to create novel derivatives with potentially improved therapeutic properties. The successful enhancement of efrotomycin B1 production through the co-expression of a transporter gene underscores the importance of understanding and engineering resistance mechanisms in heterologous hosts to maximize product yields[1][2]. Further optimization of host strains, expression vectors, and fermentation conditions will continue to unlock the full potential of heterologous production for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Efrotomycin A1 Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Efrotomycin A1 yield. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges in this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: this compound is a polyketide antibiotic produced by the bacterium Amycolatopsis lactamdurans, which was formerly classified as Nocardia lactamdurans.

Q2: What are the general characteristics of an this compound fermentation process?

A2: The fermentation process typically involves an initial growth phase where the biomass of Amycolatopsis lactamdurans increases, consuming primary carbon sources like glucose. The production of this compound is initiated as the primary carbon source becomes depleted. The production phase is then sustained by the utilization of secondary carbon sources such as soybean oil and starch.[1]

Q3: Are there any known inhibitors of this compound production?

A3: Yes, calcium ions have been shown to inhibit the production of this compound. Therefore, it is crucial to control the concentration of calcium in the fermentation medium. This can be particularly important when using complex media components like cottonseed flour, which can have variable calcium levels.

Q4: When is the optimal time to harvest the fermentation broth for maximum this compound yield?

A4: The optimal harvest time is typically after the production phase has peaked and before significant cell lysis occurs. Monitoring the concentration of this compound in the broth over time is recommended to determine the peak production point for your specific fermentation conditions.

Troubleshooting Guides

This section provides guidance on how to address common issues encountered during this compound fermentation that can lead to low yields.

Issue 1: Low or No this compound Production

If you are observing low or no production of this compound, consider the following potential causes and solutions.

Troubleshooting Workflow for Low/No Production

Low_Production_Troubleshooting Start Low/No this compound Production Check_Inoculum Verify Inoculum Quality (Viability, Purity, Age) Start->Check_Inoculum Inoculum_OK Inoculum is Healthy Check_Inoculum->Inoculum_OK Check_Media Analyze Media Composition (Carbon/Nitrogen Sources, Minerals) Media_OK Media Composition is Correct Check_Media->Media_OK Check_Parameters Review Fermentation Parameters (pH, Temperature, Aeration) Parameters_OK Parameters are within Range Check_Parameters->Parameters_OK Inoculum_OK->Check_Media Yes Optimize_Inoculum Optimize Inoculum Development Inoculum_OK->Optimize_Inoculum No Media_OK->Check_Parameters Yes Optimize_Media Adjust Media Components (e.g., reduce Calcium, test C/N ratios) Media_OK->Optimize_Media No Optimize_Parameters Systematically Optimize Parameters (pH, Temp, DO) Parameters_OK->Optimize_Parameters No Success Improved this compound Yield Parameters_OK->Success Yes Optimize_Inoculum->Success Optimize_Media->Success Optimize_Parameters->Success

Caption: A logical workflow for troubleshooting low this compound production.

Quantitative Troubleshooting Data for Fermentation Parameters

The following table provides a summary of how different fermentation parameters can affect this compound yield. These values are based on typical ranges for actinomycete fermentations and should be used as a starting point for optimization.

ParameterSub-Optimal RangePotential Impact on YieldRecommended Action
pH < 6.0 or > 8.0Significant decreaseMaintain pH between 6.5 and 7.5.
Temperature < 25°C or > 35°CReduced growth and productionOptimize temperature within the 28-32°C range.
Dissolved Oxygen (DO) < 30% saturationLimited biosynthesisMaintain DO above 40% through aeration and agitation.
Calcium (Ca2+) High concentrationsInhibition of productionUse deionized water and low-calcium media components.
Issue 2: Premature Cessation of Production

If this compound production starts but then stops prematurely, consider these factors.

Troubleshooting Data for Premature Production Stoppage

Potential CauseObservationRecommended Action
Nutrient Limitation Depletion of a key nutrient (e.g., secondary carbon or nitrogen source).Implement a fed-batch strategy to supply limiting nutrients.
Accumulation of Toxic Byproducts A rapid drop in pH or accumulation of inhibitory metabolites.Monitor and control pH; consider media exchange or fed-batch to dilute toxins.
Cell Lysis A sharp decrease in biomass concentration.Optimize fermentation conditions to reduce stress on the cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to optimize this compound production.

Protocol 1: Batch Fermentation of Amycolatopsis lactamdurans

Objective: To establish a baseline production of this compound in a batch fermentation setting.

Materials:

  • Amycolatopsis lactamdurans culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (see table below)

  • Shake flasks or bioreactor

  • Incubator shaker

  • Standard laboratory equipment for media preparation and sterilization

Production Medium Composition

ComponentConcentration (g/L)
Glucose20
Soluble Starch30
Soybean Meal15
Yeast Extract5
K2HPO41
MgSO4·7H2O0.5
CaCO32
Trace Element Solution1 mL/L

Procedure:

  • Inoculum Preparation:

    • Inoculate a loopful of A. lactamdurans from a slant into 50 mL of seed medium in a 250 mL flask.

    • Incubate at 30°C and 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate 1 L of production medium in a 2 L bioreactor with 5% (v/v) of the seed culture.

    • Maintain the fermentation at 30°C.

    • Control the pH at 7.0 by adding sterile 1N NaOH or 1N HCl as needed.

    • Maintain a dissolved oxygen level of at least 40% by adjusting the agitation and aeration rates.

    • Take samples aseptically every 24 hours to measure biomass, substrate consumption, and this compound concentration.

  • Analysis:

    • Determine biomass by dry cell weight.

    • Quantify glucose and other substrates using appropriate analytical methods (e.g., HPLC).

    • Measure this compound concentration using HPLC.

Experimental Workflow for Batch Fermentation

Batch_Fermentation_Workflow A Inoculum Preparation (A. lactamdurans in Seed Medium) B Inoculate Production Medium (5% v/v) A->B C Incubate under Controlled Conditions (30°C, pH 7.0, DO > 40%) B->C D Aseptic Sampling (Every 24 hours) C->D E Analysis (Biomass, Substrates, this compound) D->E F Data Interpretation and Optimization E->F

Caption: A step-by-step workflow for batch fermentation of A. lactamdurans.

Protocol 2: Fed-Batch Fermentation for Enhanced this compound Production

Objective: To improve this compound yield by supplying a limiting nutrient during the fermentation.

Materials:

  • Same as Protocol 1

  • Concentrated feed solution (e.g., 50% w/v glucose or a balanced nutrient mix)

  • Peristaltic pump

Procedure:

  • Initial Batch Phase:

    • Start the fermentation as described in Protocol 1.

    • Monitor the concentration of the primary carbon source (glucose).

  • Feeding Phase:

    • When the glucose concentration drops to a predetermined level (e.g., < 5 g/L), start the continuous or intermittent feeding of the concentrated feed solution.

    • The feed rate should be optimized to maintain a low but non-zero concentration of the limiting substrate, thereby avoiding carbon catabolite repression and sustaining the production phase.

  • Monitoring and Control:

    • Continue to monitor and control pH, temperature, and dissolved oxygen as in the batch phase.

    • Continue periodic sampling for analysis of biomass, substrates, and this compound.

Signaling and Biosynthetic Pathways

Understanding the biosynthetic pathway of this compound can provide insights into potential bottlenecks and targets for yield improvement.

Proposed Biosynthetic Pathway of this compound

This compound is a complex polyketide. Its biosynthesis involves the assembly of a polyketide chain from precursor units like acetate and propionate, followed by cyclization and modifications such as glycosylation. A key feature is the pyridone ring, which is derived from the catabolism of uracil.[2]

Efrotomycin_Biosynthesis cluster_pyridone Pyridone Ring Formation cluster_polyketide Polyketide Chain Assembly cluster_modifications Post-PKS Modifications Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil NCB N-Carbamoyl-β-alanine Dihydrouracil->NCB BetaAlanine β-Alanine NCB->BetaAlanine Pyridone Pyridone Ring Precursor BetaAlanine->Pyridone Cyclization Cyclization Pyridone->Cyclization Acetate Acetate PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate Propionate->PKS Polyketide Polyketide Chain PKS->Polyketide Polyketide->Cyclization Glycosylation Glycosylation Cyclization->Glycosylation Efrotomycin_A1 This compound Glycosylation->Efrotomycin_A1

Caption: A simplified overview of the proposed biosynthetic pathway for this compound.

References

Efrotomycin A1 solubility issues and solvent selection for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility challenges and appropriate solvent selection for Efrotomycin A1 in the context of in vitro assays. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the efrotomycin family of antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to and inhibiting the function of elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound has variable solubility in common laboratory solvents. Based on available data, it is freely soluble in methanol and isopropanol, and soluble in Dimethyl Sulfoxide (DMSO). It is slightly soluble in acetonitrile, very slightly soluble in water, and practically insoluble in hexane.[1] For in vitro assays, DMSO is a commonly used solvent for preparing concentrated stock solutions.

Q3: How should I prepare a stock solution of this compound for my in vitro assay?

A3: For most cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent like DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the cells.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. The exact tolerance will depend on the specific cell line being used.

Troubleshooting Guide

Issue: My this compound has precipitated out of solution after dilution into my aqueous assay buffer.

  • Possible Cause 1: Low solubility in aqueous solutions. this compound has very low solubility in water.[1] Diluting a concentrated stock solution (especially from an organic solvent) too quickly or into a buffer with incompatible pH can cause precipitation.

    • Solution: Try to perform a serial dilution of your stock solution in the assay buffer. Adding the concentrated stock dropwise while vortexing the buffer can also help. Increasing the volume of the final dilution can also prevent precipitation.

  • Possible Cause 2: The concentration of this compound is too high for the chosen solvent system.

    • Solution: Refer to the solubility data to ensure you are not exceeding the solubility limit of this compound in your chosen solvent or final assay medium. It may be necessary to work with lower concentrations.

Issue: I am observing toxicity in my cell-based assay, even at low concentrations of this compound.

  • Possible Cause 1: Solvent toxicity. The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your assay is below the toxic threshold for your specific cell line. Run a solvent control (vehicle control) experiment, where you treat cells with the same concentration of the solvent without this compound, to determine the baseline level of toxicity.

  • Possible Cause 2: this compound has off-target effects on eukaryotic cells at high concentrations.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your assay that shows the desired activity without causing excessive, non-specific toxicity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility Description
MethanolFreely Soluble[1]
IsopropanolFreely Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetonitrileSlightly Soluble[1]
WaterVery Slightly Soluble[1]
HexanePractically Insoluble[1]
Buffer No. 12 and Acetonitrile (4:1)A standard solution can be prepared at 0.4 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 1145.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 1 L * 1145.33 g/mol * 1000 mg/g = 11.45 mg for 1 mL of stock solution.

  • Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Multichannel micropipette

  • Plate reader for measuring optical density (OD)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.

  • In the first column of a 96-well plate, prepare the highest concentration of this compound to be tested by diluting the stock solution in the growth medium. Ensure the DMSO concentration is consistent across all wells.

  • Perform a 2-fold serial dilution of this compound across the plate by transferring half the volume from one well to the next.

  • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria in medium with no drug) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth or by measuring the OD at 600 nm.

Mandatory Visualizations

Efrotomycin_A1_Solvent_Selection_Workflow start Start: Need to prepare This compound solution check_solubility Consult Solubility Table start->check_solubility is_aqueous Is final solution aqueous (e.g., cell culture)? check_solubility->is_aqueous select_organic Select primary organic solvent (e.g., DMSO, Methanol) is_aqueous->select_organic Yes use_solution Use final solution in assay is_aqueous->use_solution No (using organic solvent directly) prepare_stock Prepare concentrated stock solution select_organic->prepare_stock dilute_in_aqueous Serially dilute stock into aqueous buffer/medium prepare_stock->dilute_in_aqueous check_precipitation Check for precipitation dilute_in_aqueous->check_precipitation check_precipitation->use_solution No precipitation troubleshoot Troubleshoot: - Decrease concentration - Try co-solvent check_precipitation->troubleshoot Precipitation occurs troubleshoot->dilute_in_aqueous

Caption: Workflow for selecting a solvent and preparing this compound solutions.

Efrotomycin_A1_Mechanism_of_Action efrotomycin This compound ef_tu_gtp EF-Tu-GTP efrotomycin->ef_tu_gtp Binds and inhibits ternary_complex Ternary Complex (EF-Tu-GTP-tRNA) ef_tu_gtp->ternary_complex aminoacyl_trna Aminoacyl-tRNA aminoacyl_trna->ternary_complex ribosome Ribosome ternary_complex->ribosome Binds to A-site protein_synthesis Protein Elongation ribosome->protein_synthesis Catalyzes inhibition Inhibition

Caption: Mechanism of action of this compound in bacterial protein synthesis.

References

Stability of Efrotomycin A1 in different buffer and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Efrotomycin A1 in various buffer systems and under different storage conditions. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is freely soluble in methanol and isopropanol, slightly soluble in acetonitrile, and very slightly soluble in water.[1] For creating stock solutions, methanol or a mixture of buffer and an organic solvent like methanol or acetonitrile is often used.[1]

Q2: How should I store the solid powder of this compound?

A2: While some suppliers suggest that Efrotomycin can be stored at room temperature, it is generally recommended to store it under the conditions specified in the Certificate of Analysis.[2] For long-term storage, keeping it in a tightly sealed container, protected from light and moisture, at -20°C is a common practice for antibiotic powders to minimize degradation.

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH, temperature, and presence of light. As a polyketide antibiotic, it may be susceptible to hydrolysis, particularly at acidic or alkaline pH.[3] It is recommended to prepare fresh solutions for experiments or conduct a stability study to determine the acceptable storage duration for your specific buffer and storage conditions.

Q4: Can I store this compound solutions for later use?

A4: If you need to store solutions, it is advisable to aliquot them and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability in a frozen state will depend on the solvent and buffer composition. A preliminary stability test is recommended to confirm its integrity over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in my assay. Degradation of this compound in the working solution.- Prepare fresh working solutions from a new stock for each experiment.- Check the pH of your assay buffer; extreme pH can accelerate degradation.- Protect solutions from light during preparation and incubation.- Confirm the stability of your stock solution if it has been stored for an extended period.
Inconsistent results between experiments. Inconsistent concentration of this compound due to degradation or precipitation.- Ensure complete dissolution of the stock solution before making dilutions.- Use a consistent solvent and buffer system for all experiments.- If using a buffer-organic solvent mixture, ensure the components are fully miscible to prevent precipitation.- Perform a concentration check of your stock solution using a validated analytical method like HPLC-UV.
Appearance of unknown peaks in my chromatogram. Degradation of this compound.- This indicates the formation of degradation products. It is crucial to perform forced degradation studies to identify these potential degradants and develop a stability-indicating analytical method that can separate them from the parent compound.[4][5]

Stability Data Summary

The following tables provide representative data on the stability of a typical polyketide antibiotic under various stress conditions. This data is for illustrative purposes to guide your experimental design for this compound.

Table 1: Effect of pH on Stability in Aqueous Buffers at 37°C

Buffer pHIncubation Time (hours)Remaining this compound (%) (Illustrative)
2.0 (0.01 N HCl)2465
4.5 (Acetate Buffer)2492
7.0 (Phosphate Buffer)2495
9.0 (Borate Buffer)2478

Table 2: Effect of Temperature on Stability in pH 7.0 Phosphate Buffer

Temperature (°C)Storage Duration (days)Remaining this compound (%) (Illustrative)
4798
25 (Room Temperature)788
40775

Table 3: Effect of Light on Stability in pH 7.0 Phosphate Buffer at 25°C

Light ConditionExposure Time (hours)Remaining this compound (%) (Illustrative)
Dark (Control)2497
Ambient Light2491
UV Light (254 nm)2462

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., methanol or a 4:1 mixture of Buffer No. 2 and methanol) to achieve the desired stock concentration (e.g., 10 mg/mL).[1]

  • Vortexing: Vortex the solution until the powder is completely dissolved.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.

cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex filter Filter-Sterilize (Optional) vortex->filter aliquot Aliquot into Light-Protected Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solution.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][6]

  • Acid Hydrolysis:

    • Incubate a solution of this compound in 0.1 N HCl at 60°C for 30 minutes.[5]

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Incubate a solution of this compound in 0.1 N NaOH at 60°C for 30 minutes.[5]

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% H₂O₂ at room temperature for 30 minutes.[5]

    • Analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid powder of this compound to dry heat at 60°C for 24 hours.

    • Dissolve the powder and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a defined period (e.g., 24 hours).

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC.

cluster_forced_degradation Forced Degradation Experimental Design start This compound Sample acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 60°C) start->thermal photo Photodegradation (UV/Vis Light) start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Overview of forced degradation study conditions.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.[5][7]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact gradient will need to be optimized to achieve separation of all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (to be determined by UV-Vis spectral analysis of this compound).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Potential Degradation Pathway

While the specific degradation pathway for this compound is not detailed in the provided search results, a hypothetical pathway for a polyketide antibiotic could involve hydrolysis of ester or glycosidic bonds and oxidation of sensitive functional groups.

cluster_degradation_pathway Hypothetical Degradation Pathway efro This compound hydrolysis Hydrolysis (Acid/Base) efro->hydrolysis Ester/Glycosidic Cleavage oxidation Oxidation efro->oxidation Oxidizing Agent deg1 Degradation Product 1 (e.g., Aglycone) hydrolysis->deg1 deg2 Degradation Product 2 (e.g., Oxidized species) oxidation->deg2

A potential degradation pathway for this compound.

References

Technical Support Center: Overcoming Poor Yield in Efrotomycin A1 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Efrotomycin A1 from fermentation broth, with a focus on improving yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the major challenges contributing to low yield during this compound purification?

Poor yield in this compound purification can stem from several factors throughout the downstream process. Key challenges include:

  • Inefficient Extraction: Suboptimal choice of solvent, pH, or extraction technique can lead to incomplete recovery of this compound from the complex fermentation broth.

  • Degradation of the Target Molecule: this compound may be sensitive to pH, temperature, and enzymatic activity present in the broth, leading to degradation during processing.[1]

  • Co-purification of Impurities: Structurally similar impurities can co-elute with this compound during chromatography, making separation difficult and reducing the yield of the pure compound.[1][2]

  • Suboptimal Chromatographic Conditions: Improper selection of resin, mobile phase, or elution gradient can result in poor separation and loss of the target molecule.[3]

  • Irreversible Adsorption: this compound might irreversibly bind to chromatography resins or other surfaces, leading to product loss.

Q2: How can I optimize the initial extraction of this compound from the fermentation broth?

Optimizing the initial extraction is critical for maximizing the final yield. Consider the following parameters:

  • Solvent Selection: this compound is reported to be soluble in solvents like dichloromethane and methanol.[4] Systematic screening of various organic solvents (e.g., ethyl acetate, butanol) and their mixtures can help identify the most efficient extraction system.

  • pH Adjustment: The pH of the fermentation broth can significantly impact the solubility and stability of this compound. Experiment with adjusting the pH of the broth prior to extraction to enhance partitioning into the organic solvent.

  • Extraction Technique: Techniques like ultrasound-assisted extraction can improve efficiency by increasing the contact between the solvent and the biomass.

  • Solvent-to-Broth Ratio: Optimizing the ratio of extraction solvent to fermentation broth can improve extraction efficiency.[5]

Q3: What types of impurities are commonly encountered during this compound purification?

During the production and purification of biopharmaceuticals, several types of impurities can arise:

  • Process-Related Impurities: These originate from the manufacturing process and can be categorized as:

    • Cell substrate-derived: Proteins and DNA from the host organism (Nocardia lactamdurans).[6][7][8]

    • Cell culture-derived: Components from the fermentation medium, such as inducers and antibiotics.[6][7]

    • Downstream-derived: Reagents used during purification, including enzymes, salts, and solvents.[6][7]

  • Degradation Products: this compound can degrade under certain pH and temperature conditions, leading to the formation of related impurities.[1][9] One identified impurity is a lactam hydrolysis product.[1]

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during this compound purification.

Issue 1: Low Recovery After Initial Solvent Extraction

Workflow for Troubleshooting Low Extraction Yield

Start Low Extraction Yield Check_Solvent Evaluate Solvent System Start->Check_Solvent Check_pH Optimize Broth pH Check_Solvent->Check_pH Solvent OK Test_Alternative_Solvents Test Alternative Solvents (e.g., Ethyl Acetate, Butanol) Check_Solvent->Test_Alternative_Solvents Suboptimal Solvent Check_Technique Assess Extraction Method Check_pH->Check_Technique pH OK Adjust_pH Adjust pH of Broth (Acidic, Neutral, Basic) Check_pH->Adjust_pH Suboptimal pH Implement_Advanced_Technique Implement Advanced Technique (e.g., Ultrasound-Assisted) Check_Technique->Implement_Advanced_Technique Inefficient Method Analyze_Aqueous_Phase Analyze Aqueous Phase for this compound Test_Alternative_Solvents->Analyze_Aqueous_Phase Adjust_pH->Analyze_Aqueous_Phase Implement_Advanced_Technique->Analyze_Aqueous_Phase Improved_Yield Improved Yield Analyze_Aqueous_Phase->Improved_Yield

Caption: Troubleshooting workflow for low extraction yield.

Issue 2: Poor Resolution and High Impurity in Chromatography

Workflow for Troubleshooting Poor Chromatographic Separation

Start Poor Chromatographic Resolution Evaluate_Resin Evaluate Resin Choice Start->Evaluate_Resin Optimize_Gradient Optimize Elution Gradient Evaluate_Resin->Optimize_Gradient Resin OK Test_Alternative_Resins Test Different Resins (e.g., Ion Exchange, HIC) Evaluate_Resin->Test_Alternative_Resins Inappropriate Resin Check_Flow_Rate Adjust Flow Rate Optimize_Gradient->Check_Flow_Rate Gradient OK Modify_Gradient Modify Gradient Slope and Duration Optimize_Gradient->Modify_Gradient Suboptimal Gradient Reduce_Flow_Rate Reduce Flow Rate for Better Binding Check_Flow_Rate->Reduce_Flow_Rate Too High Analyze_Fractions Analyze Fractions for Purity and Yield Test_Alternative_Resins->Analyze_Fractions Modify_Gradient->Analyze_Fractions Reduce_Flow_Rate->Analyze_Fractions Improved_Purity Improved Purity Analyze_Fractions->Improved_Purity Uracil Uracil Reductive_Pathway Reductive Catabolic Pathway in Nocardia lactamdurans Uracil->Reductive_Pathway Beta_Alanine β-Alanine Reductive_Pathway->Beta_Alanine Pyridone_Ring Pyridone Ring of Efrotomycin Beta_Alanine->Pyridone_Ring Efrotomycin_A1 This compound Pyridone_Ring->Efrotomycin_A1 PKS Polyketide Synthase (PKS) Pathway PKS->Efrotomycin_A1

References

Troubleshooting peak tailing and splitting in Efrotomycin A1 HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Efrotomycin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, specifically peak tailing and splitting.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing peaks can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2] Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tf or As value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for precise analytical methods.[1]

Q2: What is peak splitting in HPLC and what are the general causes?

A2: Peak splitting is observed when a single analyte peak appears as two or more distinct peaks or as a "shoulder" on the main peak.[3] This can be caused by several factors, including issues with the separation method itself, a blocked column frit, or the presence of voids or channels in the column's stationary phase.[3] It can also occur due to an injection solvent that is significantly stronger than the mobile phase or sample overload.[3]

Q3: Why is this compound prone to peak shape issues in HPLC?

A3: this compound is a large macrolide antibiotic with multiple functional groups. Molecules of this nature, particularly those with basic functionalities, are prone to secondary interactions with the stationary phase in reversed-phase HPLC. These interactions, especially with residual silanol groups on silica-based columns, can lead to peak tailing.[2][4] Due to its complexity, this compound may also be susceptible to degradation or the presence of closely related impurities, which can manifest as peak splitting or shoulders.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common challenge in the HPLC analysis of large, polar molecules like this compound. The following guide provides a systematic approach to diagnosing and resolving this issue.

Initial Assessment
  • Observe the chromatogram: Does the tailing affect only the this compound peak or all peaks in the chromatogram?

  • Quantify the tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) to establish a baseline for improvement.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Tailing on all peaks? start->check_all_peaks check_sample Investigate Sample & Method check_all_peaks->check_sample No check_column_hardware Investigate Column & Hardware check_all_peaks->check_column_hardware Yes sample_overload Sample Overload? check_sample->sample_overload column_void Column Void/Contamination? check_column_hardware->column_void reduce_conc Reduce concentration/ injection volume sample_overload->reduce_conc Yes solvent_mismatch Solvent Mismatch? sample_overload->solvent_mismatch No end Problem Resolved reduce_conc->end match_solvent Match injection solvent to mobile phase solvent_mismatch->match_solvent Yes mobile_phase_ph Mobile Phase pH incorrect? solvent_mismatch->mobile_phase_ph No match_solvent->end adjust_ph Adjust pH (e.g., lower pH) mobile_phase_ph->adjust_ph Yes secondary_interactions Secondary Interactions? mobile_phase_ph->secondary_interactions No adjust_ph->end add_modifier Add mobile phase modifier (e.g., triethylamine) secondary_interactions->add_modifier Yes add_modifier->end replace_column Replace Column column_void->replace_column Yes extra_column_volume Extra-column Volume? column_void->extra_column_volume No replace_column->end optimize_tubing Use shorter, narrower tubing extra_column_volume->optimize_tubing Yes fittings_leak Leaking Fittings? extra_column_volume->fittings_leak No optimize_tubing->end check_fittings Check and tighten fittings fittings_leak->check_fittings Yes check_fittings->end

Caption: Troubleshooting workflow for peak tailing in HPLC.

Detailed Troubleshooting Steps for Peak Tailing
Potential Cause Diagnostic Check Recommended Solution
Secondary Silanol Interactions Peak tailing is more pronounced for the basic this compound molecule.- Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce interaction.[4][5] - Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.[6] - Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) to preferentially interact with the silanol groups.[5]
Sample Overload Tailing worsens with increased sample concentration or injection volume.- Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Lower the concentration of this compound in the sample solution.[7]
Column Degradation or Contamination Gradual increase in peak tailing over time; may be accompanied by an increase in backpressure.- Wash the Column: Flush the column with a strong solvent to remove contaminants. - Replace the Column: If washing is ineffective, the column may be permanently damaged and require replacement.[7]
Extra-Column Volume Tailing is more significant for early-eluting peaks.- Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm) to connect the injector, column, and detector.[6] - Check Fittings: Ensure all fittings are properly connected and have no dead volume.
Mobile Phase pH near Analyte pKa Inconsistent peak shape and retention time.- Adjust Mobile Phase pH: Buffer the mobile phase at a pH at least 1.5-2 units away from the pKa of this compound to ensure a single ionic form.

Troubleshooting Guide: Peak Splitting

Peak splitting can be a more complex issue to diagnose as it can stem from multiple sources.

Initial Assessment
  • Examine all peaks: Is the splitting observed for all peaks or only for the this compound peak?

  • Inject a lower concentration: Does the split resolve into two separate peaks at a lower concentration? This could indicate the presence of a closely eluting impurity.

Troubleshooting Workflow for Peak Splitting

G start Peak Splitting Observed check_all_peaks Splitting on all peaks? start->check_all_peaks check_method Investigate Method & Sample check_all_peaks->check_method No check_hardware Investigate Hardware check_all_peaks->check_hardware Yes solvent_mismatch Injection Solvent Mismatch? check_method->solvent_mismatch column_void Column Void/Channeling? check_hardware->column_void match_solvent Reconstitute sample in mobile phase solvent_mismatch->match_solvent Yes coelution Co-eluting Impurity? solvent_mismatch->coelution No end Problem Resolved match_solvent->end optimize_method Optimize separation (gradient, temperature) coelution->optimize_method Yes degradation On-column Degradation? coelution->degradation No optimize_method->end check_stability Investigate sample stability degradation->check_stability Yes check_stability->end replace_column Replace Column column_void->replace_column Yes frit_blockage Blocked Inlet Frit? column_void->frit_blockage No replace_column->end backflush_replace Backflush or replace frit/column frit_blockage->backflush_replace Yes leaks System Leaks? frit_blockage->leaks No backflush_replace->end check_connections Inspect and tighten connections leaks->check_connections Yes check_connections->end

References

Optimizing mobile phase for Efrotomycin A1 separation in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Efrotomycin A1 using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A typical starting point for separating large, relatively non-polar molecules like this compound on a C18 column would be a gradient elution using a mixture of an acidified aqueous phase and an organic modifier. A common starting gradient could be:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 60% B, ramp up to 95% B over 15-20 minutes.

Q2: Why is an acidic modifier, like formic acid or trifluoroacetic acid (TFA), often used in the mobile phase?

Acidic modifiers are used to control the ionization state of the analyte. This compound has acidic and basic functional groups. By keeping the mobile phase pH low (typically between 2 and 4), the protonation of silanol groups on the silica-based stationary phase is suppressed, which helps to reduce peak tailing. It also ensures that the analyte is in a consistent, single ionic form, leading to sharper, more reproducible peaks.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect selectivity (the separation between different peaks). Acetonitrile generally has a lower viscosity and provides better peak efficiency for many compounds. However, methanol can offer different selectivity and may be a better choice if co-eluting impurities are an issue. It is recommended to screen both solvents during method development.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors. Follow this troubleshooting workflow:

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is the mobile phase pH at least 2 units below the analyte's pKa? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid or 0.1% TFA. check_ph->adjust_ph No check_column Is the column old or showing signs of degradation? check_ph->check_column Yes adjust_ph->start Re-evaluate replace_column Replace the column. check_column->replace_column Yes check_overload Is the sample concentration too high, causing mass overload? check_column->check_overload No replace_column->start Re-evaluate reduce_conc Reduce sample concentration and reinject. check_overload->reduce_conc Yes secondary_int Consider secondary interactions with silanol groups. check_overload->secondary_int No reduce_conc->start Re-evaluate use_bds Use a base-deactivated (BDS) or end-capped column. secondary_int->use_bds good_peak Good Peak Shape use_bds->good_peak

Caption: Troubleshooting workflow for addressing peak tailing in HPLC.

Summary of Potential Causes and Solutions for Peak Tailing:

CauseRecommended Solution
Inappropriate Mobile Phase pH Adjust the pH of the aqueous mobile phase to be at least 2 units below the pKa of any acidic functional groups on this compound. Using 0.1% formic acid or TFA is a good starting point.
Column Overload Reduce the mass of this compound injected onto the column by diluting the sample.
Secondary Interactions Interactions between basic functional groups on the analyte and acidic silanol groups on the silica stationary phase can cause tailing. Use a modern, end-capped C18 column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Column Degradation The column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent, or if the problem persists, replace the column.
Issue 2: Poor Resolution Between this compound and Impurities

Q: I am not getting adequate separation between my main this compound peak and a closely eluting impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

Logical Relationship of Factors Affecting Resolution

G Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention sub_selectivity Change Organic Modifier (ACN vs. MeOH) Adjust Mobile Phase pH Change Column Chemistry (e.g., Phenyl-Hexyl) Selectivity->sub_selectivity sub_efficiency Decrease Flow Rate Use Smaller Particle Size Column Reduce System Dead Volume Efficiency->sub_efficiency sub_retention Decrease Organic Content in Mobile Phase (Isocratic) or Shallow Gradient Retention->sub_retention

Caption: Key chromatographic factors influencing peak resolution.

Strategies for Improving Resolution:

Parameter to ModifyExperimental ActionExpected Outcome
Selectivity (α) Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. This can alter the elution order of closely related compounds.Potentially large change in relative peak separation.
Adjust Mobile Phase pH: A small change in pH can alter the ionization and polarity of this compound or the impurity, changing their retention times differently.Fine-tuning of peak spacing.
Efficiency (N) Decrease Flow Rate: Lowering the flow rate can lead to sharper, narrower peaks, which may be enough to resolve them.Improved separation without changing elution order.
Retention (k) Make the Gradient Shallower: Decrease the rate of change of the organic modifier in your gradient program. For example, instead of going from 60% to 95% B in 15 minutes, try doing it over 30 minutes.Increased retention time and more time for peaks to separate on the column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation

This protocol describes the preparation of a standard mobile phase for RP-HPLC analysis of this compound.

  • Prepare Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L glass media bottle.

    • Carefully add 1 mL of formic acid (or trifluoroacetic acid) to the water.

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 10-15 minutes using a sonicator or vacuum filtration.

  • Prepare Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a separate 1 L glass media bottle.

    • Carefully add 1 mL of the same acid used in Mobile Phase A.

    • Cap the bottle and mix thoroughly.

    • Degas the solution as described above.

  • System Setup:

    • Place the prepared mobile phases in the appropriate reservoirs on the HPLC system.

    • Prime the pumps to ensure all lines are filled with the new mobile phase and are free of air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

Protocol 2: Gradient Optimization for Improved Resolution

This protocol provides a systematic approach to optimizing a solvent gradient.

  • Initial Scouting Gradient:

    • Run a fast "scouting" gradient to determine the approximate elution time of this compound. For example, 5% to 95% Mobile Phase B over 10 minutes.

    • Note the percentage of Mobile Phase B at which the peak of interest elutes. Let's assume it elutes at 75% B.

  • Developing the Focused Gradient:

    • Design a new, shallower gradient that is focused around the elution percentage found in step 1.

    • Start the gradient about 10-15% below the elution percentage (e.g., 60% B).

    • End the gradient about 10-15% above the elution percentage (e.g., 90% B).

    • Run this shallower gradient over a longer time (e.g., 20-30 minutes) to increase the resolution.

Table of Gradient Adjustments and Expected Outcomes:

Gradient ProgramTime (min)% Mobile Phase BPurpose
Scouting Gradient 0.05Quickly determine elution conditions.
10.095
12.095
12.15
15.05
Optimized Gradient 0.060Focus on the region where this compound elutes.
20.090Shallower slope to improve resolution.
22.095High organic wash to clean the column.
22.160Return to initial conditions.
27.060Re-equilibration.

Addressing Efrotomycin A1 degradation during extraction and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of Efrotomycin A1 during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during extraction and purification?

A1: this compound, a polyene antibiotic, is susceptible to degradation from several factors.[1][2][3] The primary causes of degradation are exposure to non-optimal pH ranges, high temperatures, light, and oxidative conditions. Careful control of these parameters throughout the extraction and purification process is crucial for maximizing yield and purity.

Q2: What is the recommended pH range for handling this compound solutions?

A2: While specific optimal pH ranges for this compound are not extensively published, many antibiotics exhibit improved stability in slightly acidic to neutral conditions. For similar complex molecules, pH adjustment is a critical step to minimize degradation and remove impurities during extraction from fermentation broth.[4] It is recommended to perform small-scale pH stability studies (e.g., pH 4-8) to determine the optimal range for your specific conditions.

Q3: Are there specific temperatures to avoid during the extraction and purification process?

A3: Yes, elevated temperatures can accelerate the degradation of this compound. While one protocol mentions evaporation of the eluate at 50°C, prolonged exposure should be avoided.[5] For other temperature-sensitive antibiotics, maintaining temperatures at or below 4°C during processing and storage is recommended to maintain stability.[6] Whenever possible, conduct extraction and purification steps on ice or in a cold room.

Q4: How should I store crude extracts and purified this compound?

A4: For long-term storage, purified this compound should be stored at low temperatures, ideally at -70°C, to ensure stability.[6] Crude extracts should also be stored frozen if not immediately processed. Protect all samples from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the final product. Degradation during extraction: Exposure to harsh pH conditions.Adjust the pH of the fermentation broth to a mildly acidic or neutral range before extraction.[4]
Thermal degradation: Use of high temperatures during solvent evaporation or other steps.Evaporate solvents under reduced pressure at a lower temperature (e.g., < 40°C). Keep samples on ice whenever possible.
Photodegradation: Exposure of the sample to light.Work in a dimly lit area or use amber-colored glassware and collection tubes.
Presence of multiple degradation peaks in HPLC analysis. Oxidative degradation: Presence of dissolved oxygen or oxidizing agents.Degas solvents before use. Consider adding antioxidants like BHT (butylated hydroxytoluene) in small, compatible amounts if permissible for the final application.
Hydrolysis: Due to extreme pH conditions.Maintain the pH of all buffers and solutions within the optimal stability range for this compound.
Discoloration of the purified sample (darkening). Extensive degradation: Likely due to a combination of factors such as heat, light, and pH instability.Review the entire workflow to identify and mitigate all potential sources of degradation. Re-optimize the purification protocol with a focus on gentle handling.
Inconsistent results between batches. Variability in fermentation broth: Differences in pH or presence of degradative enzymes.Standardize the fermentation harvesting and pre-treatment protocol. Consider an initial pH adjustment and filtration step immediately after harvesting.[4]
Inconsistent processing times: Longer exposure to ambient conditions can increase degradation.Standardize the duration of each extraction and purification step. Process samples as quickly as possible.

Experimental Protocols

Protocol 1: Small-Scale pH Stability Assessment

This protocol helps determine the optimal pH for this compound stability in your solvent system.

  • Prepare a stock solution of partially purified this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of buffers with pH values ranging from 4.0 to 8.0.

  • In separate amber vials, dilute the this compound stock solution with each buffer.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 4°C) and protect them from light.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze it by HPLC.

  • Compare the peak area of this compound at different pH values and time points to determine the pH at which it is most stable.

Protocol 2: Optimized Extraction and Purification Workflow

This protocol incorporates measures to minimize this compound degradation.

  • Harvesting and Pre-treatment:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Immediately adjust the pH of the supernatant to the optimal range determined in Protocol 1.

  • Solvent Extraction:

    • Extract the supernatant with a suitable organic solvent like dichloromethane, performing the extraction in a cold room or on an ice bath.[5]

    • Separate the organic phase.

  • Purification:

    • Load the extract onto a silica gel column pre-equilibrated with a non-polar solvent.

    • Wash the column with appropriate solvents to remove impurities.

    • Elute this compound with a more polar solvent system (e.g., methanol).[5]

    • Collect fractions in amber tubes placed in an ice bath.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the purified fractions under reduced pressure at a temperature below 40°C.

    • Store the dried, purified this compound at -70°C, protected from light.

Visualizations

Efrotomycin_Degradation_Pathways cluster_causes Degradation Factors cluster_product This compound cluster_degraded Degradation Products pH Non-optimal pH Degraded Inactive Products pH->Degraded Temp High Temperature Temp->Degraded Light Light Exposure Light->Degraded Oxidation Oxidation Oxidation->Degraded Efro Stable this compound Efro->Degraded Degradation

Caption: Factors leading to the degradation of this compound.

Optimized_Extraction_Workflow start Fermentation Broth harvest Harvest & pH Adjustment (Cold Conditions) start->harvest extraction Solvent Extraction (Dichloromethane, Cold) harvest->extraction purification Silica Gel Chromatography (Amber Glassware) extraction->purification evaporation Low-Temp Evaporation (<40°C, Reduced Pressure) purification->evaporation end Purified this compound (Store at -70°C, Dark) evaporation->end

References

Minimizing matrix effects in LC-MS/MS analysis of Efrotomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Efrotomycin A1.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, leading to inaccurate quantification due to matrix effects.

Question 1: I am observing poor sensitivity and inconsistent results for this compound in my plasma samples. How can I determine if matrix effects are the cause?

Answer:

Poor sensitivity and inconsistent results are common indicators of matrix effects, particularly ion suppression.[1][2] To confirm the presence of matrix effects, you can perform a post-column infusion experiment.[3][4][5] This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A drop in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are suppressing its ionization.

Another approach is the post-extraction spike method, which provides a quantitative assessment.[4][6] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.

dot

Caption: Troubleshooting workflow for identifying matrix effects.

Question 2: My results confirm ion suppression. What are the initial steps to minimize these matrix effects?

Answer:

The initial and often most effective approach to minimizing matrix effects is to improve the sample preparation procedure.[7][8] The goal is to remove interfering endogenous components from the matrix before analysis. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient for removing all interfering components, especially phospholipids.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7][11]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances.[7][8][11] By choosing the appropriate sorbent and elution solvents, you can selectively isolate this compound while washing away matrix components.

Additionally, optimizing the chromatographic separation can help to resolve this compound from co-eluting interferences.[7][9]

Question 3: I have tried different sample preparation methods, but I still observe some matrix effects. What other strategies can I employ?

Answer:

If matrix effects persist after optimizing sample preparation and chromatography, the use of a suitable internal standard (IS) is crucial.[6][7] An ideal IS is a stable isotope-labeled (SIL) version of this compound. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

If a SIL-IS is not available, a structural analog of this compound that behaves similarly during extraction and ionization can be used as an alternative.

Further strategies include:

  • Diluting the sample: This can reduce the concentration of interfering matrix components, but may compromise the limit of quantification.[4]

  • Modifying the mobile phase: Adjusting the pH or organic solvent composition of the mobile phase can alter the elution profile of interferences.[10]

  • Changing the ionization source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][12] If your instrument allows, testing APCI could be beneficial.

FAQs

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[6][12] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can compromise the accuracy and precision of quantitative results.[9][12]

Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples?

A2: For bioanalytical methods, common sources of matrix effects include phospholipids, salts, proteins, and metabolites that may co-elute with this compound.[6][13] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[8][10]

Q3: How can I prevent matrix effects during method development?

A3: Proactive prevention is key. During method development, it is important to:

  • Develop a robust sample preparation protocol: Evaluate different techniques like SPE, LLE, and PPT to find the most effective method for removing interferences.[7][8]

  • Optimize chromatographic conditions: Aim for a separation that resolves this compound from the bulk of the matrix components.[7]

  • Use an appropriate internal standard: A stable isotope-labeled internal standard is highly recommended to compensate for any residual matrix effects.[7]

  • Evaluate different matrices: If possible, test the method with matrices from different sources to assess the variability of the matrix effect.

dot

References

Enhancing Efrotomycin A1 production by optimizing fermentation media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation media for enhanced Efrotomycin A1 production. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal carbon source for this compound production?

A1: Published studies indicate that glucose is an optimal carbon source for this compound production by Nocardia lactamdurans.[1] While comprehensive comparative data for various carbon sources is limited, glucose supplementation has been shown to yield significant production. It is recommended to start with glucose and optimize its concentration.

Q2: Are there any known inhibitors of this compound fermentation?

A2: Yes, calcium ions have been identified as inhibitory to this compound production. It is crucial to use water with low mineral content and to be mindful of the calcium levels in complex media components like cottonseed flour.

Q3: What are suitable nitrogen sources for the fermentation?

Q4: What are the typical fermentation conditions for Nocardia lactamdurans?

A4: Optimal fermentation conditions for actinomycetes like Nocardia lactamdurans generally fall within a temperature range of 28-37°C and a pH range of 6.0-8.0. It is essential to determine the optimal temperature and pH for your specific strain and fermentation setup.

Troubleshooting Guides

Issue 1: Low or No this compound Production

Possible Cause Troubleshooting Step
Suboptimal Media Composition Review and optimize the concentrations of your carbon and nitrogen sources. Ensure essential minerals are present, but be cautious of inhibitory ions like calcium.
Incorrect pH Monitor the pH of the fermentation broth throughout the process and adjust as necessary. The optimal pH for antibiotic production may differ from the optimal pH for growth.
Inhibitory Substances Present Test your water source for high mineral content, particularly calcium. If using complex media components, consider lot-to-lot variability.
Poor Aeration and Agitation Optimize the shaking speed or aeration rate to ensure sufficient dissolved oxygen, which is critical for the growth of aerobic Nocardia and antibiotic biosynthesis.
Strain Instability Re-streak your Nocardia lactamdurans culture from a frozen stock to ensure the viability and productivity of the strain.

Issue 2: Inconsistent Fermentation Yields

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize your inoculum preparation procedure, including the age and density of the seed culture.
Inconsistent Media Preparation Ensure accurate weighing of media components and thorough mixing. If using complex media, be aware of potential variations between batches.
Fluctuations in Fermentation Conditions Use a calibrated incubator or bioreactor to maintain stable temperature, pH, and agitation/aeration.

Data Presentation: Media Component Optimization

The following tables provide an illustrative framework for designing experiments to optimize your fermentation medium. The yield data presented are hypothetical and should be replaced with your experimental results.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.5150
Soluble Starch7.2110
Glycerol6.895
Maltose7.9125
Fructose6.580

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Soybean Meal9.2180
Peptone8.7165
Yeast Extract8.1150
Ammonium Sulfate6.5110
Casein Hydrolysate7.8140

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is a straightforward method for screening the effects of individual media components.

  • Prepare a basal medium: This medium should contain all essential nutrients except for the component being tested.

  • Vary one component at a time: For example, to test carbon sources, prepare flasks of the basal medium supplemented with different carbon sources at the same concentration.

  • Inoculate: Inoculate all flasks with a standardized inoculum of Nocardia lactamdurans.

  • Incubate: Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7 days).

  • Analyze: At the end of the fermentation, measure the biomass and the this compound titer for each condition.

  • Repeat: Repeat the process for other media components, such as nitrogen sources and key minerals.

Protocol 2: Response Surface Methodology (RSM) for Media Optimization

RSM is a statistical approach for optimizing multiple variables simultaneously.

  • Factor Screening: Use a Plackett-Burman design to identify the most significant factors affecting this compound production from a larger list of potential variables.

  • Central Composite Design (CCD): Design a CCD experiment focusing on the 2-3 most significant factors identified in the screening step. This design will include factorial points, axial points, and center points to explore the quadratic response surface.

  • Data Analysis: After running the experiments, use statistical software to fit a second-order polynomial equation to the data. This model can then be used to predict the optimal concentrations of the selected factors for maximizing this compound production.

  • Validation: Conduct a validation experiment using the predicted optimal medium composition to confirm the model's accuracy.

Protocol 3: Quantification of this compound by HPLC

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 330 nm.

    • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using a pure standard of this compound to quantify the concentration in your samples.

Visualizations

Efrotomycin_A1_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Post_PKS_Modification Post-PKS Modifications (Cyclization, Oxidation, etc.) Polyketide_Chain->Post_PKS_Modification Aurodox Aurodox (Aglycone) Post_PKS_Modification->Aurodox Glycosylation Glycosylation Aurodox->Glycosylation Efrotomycin_A1 This compound Glycosylation->Efrotomycin_A1

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental_Workflow Strain_Activation Strain Activation (Nocardia lactamdurans) Inoculum_Preparation Inoculum Preparation (Seed Culture) Strain_Activation->Inoculum_Preparation Fermentation Fermentation (Media Optimization Experiments) Inoculum_Preparation->Fermentation Sampling Sampling & Biomass Measurement Fermentation->Sampling Extraction Extraction of this compound Sampling->Extraction Quantification Quantification by HPLC Extraction->Quantification Data_Analysis Data Analysis & Optimization Quantification->Data_Analysis

Caption: General experimental workflow for media optimization.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is Biomass Normal? Start->Check_Growth Optimize_Conditions Optimize Growth Conditions (Temp, pH, Aeration) Check_Growth->Optimize_Conditions No Check_Media Is Media Optimized for Production? Check_Growth->Check_Media Yes Optimize_Conditions->Check_Growth Optimize_Media Optimize Media Components (C/N Ratio, Precursors) Check_Media->Optimize_Media No Check_Inhibitors Check for Inhibitors (e.g., Calcium) Check_Media->Check_Inhibitors Yes Success Improved Yield Optimize_Media->Success Check_Inhibitors->Success

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Efrotomycin A1 vs. Kirromycin: A Comparative Guide to EF-Tu Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent elfamycin antibiotics, efrotomycin A1 and kirromycin, focusing on their inhibitory effects on the bacterial elongation factor Tu (EF-Tu). Both antibiotics are valuable tools for studying the mechanisms of protein synthesis and potential leads for novel antibacterial agents. This document synthesizes available experimental data to offer a clear and objective comparison of their performance.

Mechanism of Action: Stalling the Ribosome

Both this compound and kirromycin belong to the elfamycin class of antibiotics and share a common mechanism of action. They target EF-Tu, a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.

Upon binding to EF-Tu, these antibiotics induce and stabilize a conformation that mimics the GTP-bound state, even after GTP hydrolysis to GDP has occurred. This "locked" EF-Tu-GDP complex remains bound to the ribosome, effectively stalling the translation process at the translocation step. By preventing the release of EF-Tu, the ribosome is unable to proceed with the addition of the next amino acid to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial growth inhibition.[1][2]

Quantitative Comparison of EF-Tu Inhibition

ParameterThis compoundKirromycinSource Organism (EF-Tu)
Binding Affinity (Kd) Data not available~0.25 µM (for EF-Tu·GDP) ~0.5 µM (for EF-Tu·GTP·aa-tRNA)E. coli
Inhibition of poly(Phe) Synthesis InhibitsInhibitsE. coli
Stimulation of EF-Tu GTPase Activity StimulatesStimulatesE. coli

Note: The binding affinity for kirromycin is derived from its equilibrium constant (Ka) of 4 x 106 M-1 for EF-Tu·GDP and 2 x 106 M-1 for the EF-Tu·GTP·aa-tRNA complex. While both antibiotics are confirmed to inhibit poly(phenylalanine) synthesis and stimulate the intrinsic GTPase activity of EF-Tu, specific quantitative data from head-to-head comparisons are limited. One study on various elfamycins reported an IC50 of 0.13 µM for aurodox, a close analog of kirromycin, in a cell-free poly(Phe) synthesis system, suggesting a high potency for this class of inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and kirromycin on the bacterial translation elongation cycle and a typical experimental workflow for assessing EF-Tu inhibition.

EF_Tu_Inhibition_Pathway cluster_cycle Translation Elongation Cycle cluster_inhibition Inhibition by this compound / Kirromycin EFTu_GTP EF-Tu·GTP Ternary_Complex EF-Tu·GTP·aa-tRNA EFTu_GTP->Ternary_Complex + aa-tRNA aa_tRNA aa-tRNA Ribosome Ribosome (A-site) Ternary_Complex->Ribosome binds to A-site GTP_Hydrolysis GTP Hydrolysis Ribosome->GTP_Hydrolysis Codon Recognition EFTu_GDP EF-Tu·GDP GTP_Hydrolysis->EFTu_GDP Stalled_Complex Ribosome·EF-Tu·GDP·Antibiotic (Stalled) GTP_Hydrolysis->Stalled_Complex Release EF-Tu·GDP Release EFTu_GDP->Release EF_Ts EF-Ts Release->EF_Ts GDP_Exchange GDP/GTP Exchange EF_Ts->GDP_Exchange GDP_Exchange->EFTu_GTP Antibiotic This compound or Kirromycin Antibiotic->GTP_Hydrolysis binds to EF-Tu Stalled_Complex->Stalled_Complex

Mechanism of EF-Tu Inhibition by Elfamycins.

Experimental_Workflow cluster_prep Preparation cluster_assays Inhibition Assays cluster_analysis Data Analysis Purify_EFTu Purify EF-Tu PolyPhe_Assay Poly(Phe) Synthesis Assay Purify_EFTu->PolyPhe_Assay GTPase_Assay GTPase Activity Assay Purify_EFTu->GTPase_Assay Prepare_Ribosomes Prepare Ribosomes Prepare_Ribosomes->PolyPhe_Assay Synthesize_aatRNA Synthesize Aminoacyl-tRNA Synthesize_aatRNA->PolyPhe_Assay Prepare_Antibiotics Prepare Antibiotic Solutions Prepare_Antibiotics->PolyPhe_Assay Prepare_Antibiotics->GTPase_Assay Measure_Incorporation Measure Radiolabeled Phe Incorporation PolyPhe_Assay->Measure_Incorporation Measure_Pi Measure Phosphate Release GTPase_Assay->Measure_Pi Calculate_IC50 Calculate IC50/Ki Measure_Incorporation->Calculate_IC50 Measure_Pi->Calculate_IC50

Experimental Workflow for EF-Tu Inhibition Assays.

Experimental Protocols

Poly(U)-directed Poly(phenylalanine) Synthesis Inhibition Assay

This assay measures the ability of the antibiotics to inhibit in vitro protein synthesis using a simplified system.

Materials:

  • Purified E. coli EF-Tu

  • 70S ribosomes from E. coli

  • Poly(uridylic acid) (poly(U)) mRNA template

  • [14C]-Phenylalanine

  • tRNAPhe

  • ATP, GTP

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)

  • This compound and Kirromycin stock solutions

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, GTP, poly(U) mRNA, and ribosomes.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Synthesis: Start the reaction by adding the pre-charged [14C]-Phe-tRNAPhe and purified EF-Tu.

  • Inhibitor Addition: Simultaneously, add varying concentrations of this compound or kirromycin to different reaction tubes. A control reaction without any antibiotic should be included.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reactions by adding cold 10% TCA.

  • Precipitation: Heat the samples at 90°C for 20 minutes to hydrolyze the aminoacyl-tRNA and precipitate the synthesized [14C]-polyphenylalanine.

  • Filtration: Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value.

EF-Tu Dependent GTPase Activity Assay

This assay measures the stimulation of EF-Tu's intrinsic GTPase activity by the antibiotics.

Materials:

  • Purified E. coli EF-Tu

  • [γ-32P]GTP

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)

  • This compound and Kirromycin stock solutions

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Developing solvent (e.g., 0.75 M KH2PO4, pH 3.5)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, purified EF-Tu, and varying concentrations of this compound or kirromycin. A control reaction without any antibiotic should be included.

  • Initiation: Start the reaction by adding [γ-32P]GTP.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15 minutes).

  • Termination: Stop the reaction by adding an equal volume of 1 M HCl and 5% activated charcoal to adsorb the unhydrolyzed GTP.

  • Centrifugation: Centrifuge the samples to pellet the charcoal.

  • Quantification of Released Phosphate:

    • Method A (Charcoal Adsorption): Take an aliquot of the supernatant containing the released [32P]Pi and measure the radioactivity using a scintillation counter.

    • Method B (TLC): Spot an aliquot of the reaction mixture onto a TLC plate. Develop the chromatogram using the developing solvent to separate [γ-32P]GTP from the released [32P]Pi.

  • Data Analysis: Quantify the amount of released [32P]Pi using a phosphorimager or by cutting out the corresponding spots from the TLC plate and measuring the radioactivity. Calculate the rate of GTP hydrolysis for each antibiotic concentration.

Conclusion

Both this compound and kirromycin are potent inhibitors of bacterial protein synthesis that act on EF-Tu. Their shared mechanism of trapping EF-Tu on the ribosome makes them valuable research tools for dissecting the intricacies of the translation process. While a direct quantitative comparison of their inhibitory potency on purified EF-Tu is not yet fully established in the literature, the available data suggest that both compounds are highly effective. Further head-to-head studies employing standardized assays are warranted to precisely delineate their comparative efficacy, which could inform the development of novel antibiotics targeting this essential bacterial protein.

References

Cross-Resistance Analysis of Efrotomycin A1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Efrotomycin A1's cross-resistance profile reveals a lack of significant overlap with major antibiotic classes, positioning it as a potentially valuable agent in combating resistant pathogens. This guide provides a comparative overview of its performance, supported by available experimental data and detailed methodologies for key assays.

This compound, a member of the elfamycin class of antibiotics, presents a unique mechanism of action by inhibiting bacterial protein synthesis. It achieves this by targeting the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome. Specifically, this compound and other kirromycin-like elfamycins lock EF-Tu in its GTP-bound conformation on the ribosome, which stalls the entire protein synthesis process. This distinct mechanism suggests a low probability of cross-resistance with other antibiotic classes that target different cellular pathways.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

Studies have demonstrated that this compound exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria. A key study investigating its cross-resistance profile found no evidence of cross-resistance with a panel of 12 to 15 other antibacterial agents used in both human and veterinary medicine[1]. In this study, the susceptibility of various bacterial isolates to this compound and other antibiotics was determined. Furthermore, when resistance to this compound was induced in selected isolates through serial passage, no corresponding increase in resistance to the other tested antibacterials was observed[1].

The following table summarizes the general antibacterial spectrum of this compound in comparison to other major antibiotic classes. It is important to note that specific MIC values can vary significantly depending on the bacterial species and strain.

Antibiotic ClassPrimary Mechanism of ActionGeneral Spectrum of ActivityPotential for Cross-Resistance with this compound
This compound (Elfamycin) Inhibition of protein synthesis via Elongation Factor-Tu (EF-Tu)[2][3]Narrow, primarily Gram-positive bacteria[1][4]Low, due to unique target
Beta-Lactams (e.g., Penicillins, Cephalosporins) Inhibition of cell wall synthesis by binding to penicillin-binding proteins (PBPs)[5][6]Broad, varies by generationLow
Macrolides (e.g., Erythromycin, Azithromycin) Inhibition of protein synthesis by binding to the 50S ribosomal subunit[7]Primarily Gram-positive bacteriaLow
Quinolones (e.g., Ciprofloxacin, Levofloxacin) Inhibition of DNA replication and repair by targeting DNA gyrase and topoisomerase IV[2][3][8][9]Broad-spectrumLow
Aminoglycosides (e.g., Gentamicin, Tobramycin) Inhibition of protein synthesis by binding to the 30S ribosomal subunit, causing codon misreading[1][10][11][12]Primarily Gram-negative aerobic bacteriaLow
Tetracyclines (e.g., Doxycycline, Minocycline) Inhibition of protein synthesis by binding to the 30S ribosomal subunit and preventing tRNA attachmentBroad-spectrumLow

Experimental Protocols

The assessment of cross-resistance between this compound and other antibiotics relies on standardized microbiological assays. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.

Objective: To determine the MIC of this compound and other antibiotics against a panel of bacterial isolates.

Materials:

  • Bacterial isolates

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Sterile 96-well microtiter plates

  • Stock solutions of antibiotics of known concentration

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Serial Dilutions: Two-fold serial dilutions of each antibiotic are prepared in the wells of a 96-well plate using MHB. The final volume in each well is typically 100 µL. A growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Cross-Resistance Testing

Objective: To determine if resistance to this compound confers resistance to other classes of antibiotics.

Procedure:

  • Selection of Resistant Mutants: this compound-resistant mutants of selected bacterial strains are generated by serial passage in the presence of sub-inhibitory concentrations of the antibiotic. This involves repeatedly exposing the bacteria to increasing concentrations of this compound until a significant increase in the MIC is observed.

  • MIC Determination for Resistant Mutants: The MICs of a panel of antibiotics from different classes are then determined for both the original (parental) susceptible strain and the selected this compound-resistant mutant using the broth microdilution method described above.

  • Analysis: The MIC values for the parental and resistant strains are compared. A significant increase in the MIC of another antibiotic for the this compound-resistant mutant would suggest cross-resistance. The absence of such an increase, as has been reported for this compound, indicates a lack of cross-resistance[1].

Visualizing Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_efrotomycin This compound Mechanism EF-Tu-GTP-aa-tRNA EF-Tu-GTP-aa-tRNA Complex Ribosome Ribosome (A-site) EF-Tu-GTP-aa-tRNA->Ribosome Binds to A-site EF-Tu-GDP EF-Tu-GDP (Stalled on Ribosome) Ribosome->EF-Tu-GDP GTP Hydrolysis Protein Synthesis\nBlocked Protein Synthesis Blocked EF-Tu-GDP->Protein Synthesis\nBlocked Prevents Dissociation This compound This compound This compound->EF-Tu-GDP Binds and Stabilizes cluster_workflow Cross-Resistance Experimental Workflow Start Start: Bacterial Isolate Serial_Passage Serial Passage with sub-MIC this compound Start->Serial_Passage MIC_Parental Determine MICs of Other Antibiotics (Parental Strain) Start->MIC_Parental Resistant_Mutant Select this compound Resistant Mutant Serial_Passage->Resistant_Mutant MIC_Resistant Determine MICs of Other Antibiotics (Resistant Mutant) Resistant_Mutant->MIC_Resistant Compare Compare MICs MIC_Parental->Compare MIC_Resistant->Compare Conclusion Conclusion: No Cross-Resistance Compare->Conclusion cluster_targets Cellular Targets of Different Antibiotic Classes Efrotomycin_A1 This compound (Elfamycin) Protein_Synthesis Protein Synthesis Efrotomycin_A1->Protein_Synthesis Inhibits EF-Tu Cell_Wall Cell Wall Synthesis DNA_Replication DNA Replication Beta_Lactams Beta-Lactams Beta_Lactams->Cell_Wall Inhibits PBPs Macrolides Macrolides Macrolides->Protein_Synthesis Binds 50S Quinolones Quinolones Quinolones->DNA_Replication Inhibits Gyrase/ Topo IV Aminoglycosides Aminoglycosides Aminoglycosides->Protein_Synthesis Binds 30S Tetracyclines Tetracyclines Tetracyclines->Protein_Synthesis Binds 30S

References

A Head-to-Head Battle for Sensitivity: LC-MS/MS vs. HPLC-UV in the Detection of Efrotomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the sensitive and accurate quantification of therapeutic agents is paramount. Efrotomycin A1, a potent antibiotic, presents a significant analytical challenge due to its complex structure and the need for low-level detection in various matrices. This guide provides an in-depth comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the sensitive detection of this compound. We will delve into the experimental protocols, present comparative performance data, and visualize the workflows to aid in selecting the most appropriate method for your research needs.

Quantitative Performance: A Clear Winner in Sensitivity

The choice between LC-MS/MS and HPLC-UV often hinges on the required sensitivity and selectivity. The following table summarizes the key quantitative performance metrics for the detection of this compound by both techniques. The data for HPLC-UV is based on established methods for feed analysis, while the LC-MS/MS data is projected based on typical performance for similar large-molecule antibiotics, given the scarcity of published specific methods for this compound.

ParameterHPLC-UVLC-MS/MS (Projected)
Limit of Detection (LOD) ~0.5 µg/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~2.0 µg/mL (2 ppm)[1]~0.05 ng/mL
Linear Dynamic Range 2 - 16 µg/mL[1]0.05 - 100 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with appropriate sample preparation and internal standards
Run Time 15 - 30 minutes5 - 15 minutes

As the data clearly indicates, LC-MS/MS is projected to offer significantly higher sensitivity, with limits of detection and quantitation several orders of magnitude lower than HPLC-UV. This makes LC-MS/MS the superior choice for applications requiring trace-level quantification, such as pharmacokinetic studies in biological matrices.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of this compound using both HPLC-UV and a proposed LC-MS/MS method.

HPLC-UV Method for this compound in Feed Samples

This protocol is adapted from the method described by Stong (1985) for the determination of efrotomycin in animal feed.[1]

1. Sample Preparation (Solid-Phase Extraction):

  • A 50g sample of ground feed is extracted with a mixture of acetonitrile and water.

  • The extract is filtered and an aliquot is passed through an amino-bonded solid-phase extraction (SPE) cartridge.

  • The cartridge is washed with a non-polar solvent to remove interferences.

  • This compound is eluted from the cartridge with a more polar solvent mixture.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength of 340 nm. The chromophore of this compound, a substituted 2-pyridone, is expected to have a strong absorbance in this region.

  • Injection Volume: 20 µL.

  • Quantification: Based on an external standard calibration curve.

Proposed LC-MS/MS Method for this compound in Biological Matrices

This proposed method is based on common practices for the analysis of large-molecule antibiotics in plasma or tissue homogenates.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar antibiotic not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A rapid gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Selected Reaction Monitoring (SRM). Based on the structure of this compound (C₅₉H₈₈N₂O₂₀, MW = 1137.3 g/mol )[2], the following transitions are proposed:

    • Precursor Ion (Q1): m/z 1138.3 [M+H]⁺

    • Product Ions (Q3): Transitions corresponding to the loss of the disaccharide moiety or other characteristic fragments would be selected after initial infusion and fragmentation experiments.

  • Injection Volume: 5 µL.

  • Quantification: Based on an internal standard calibration curve to correct for matrix effects and variations in recovery.

Visualizing the Workflow and Comparison

To further clarify the experimental processes and the key differences between the two techniques, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Feed Sample Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection HPLC Injection Evaporation->Injection Separation C18 Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Data Data Analysis Detection->Data LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection LC Injection Evaporation->Injection Separation UPLC C18 Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS (SRM) Ionization->Detection Data Data Analysis Detection->Data Comparison cluster_lcmsms LC-MS/MS cluster_hplcuv HPLC-UV High_Sensitivity High Sensitivity (ng/mL to pg/mL) High_Selectivity High Selectivity (SRM) Low_Matrix Lower Matrix Effects Fast_Analysis Faster Analysis Moderate_Sensitivity Moderate Sensitivity (µg/mL) Moderate_Selectivity Moderate Selectivity High_Matrix Higher Matrix Effects Slower_Analysis Slower Analysis Efrotomycin_A1 This compound Detection Efrotomycin_A1->High_Sensitivity Efrotomycin_A1->Moderate_Sensitivity

References

A Comparative Analysis of Efrotomycin A1 and its Synthetic Analogs in Inhibiting Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of the antibiotic Efrotomycin A1 and its synthetic analogs reveals critical insights into their efficacy and mechanism of action, providing a valuable resource for researchers and drug development professionals in the ongoing battle against antimicrobial resistance. This guide synthesizes available experimental data to offer an objective comparison of their performance.

This compound, a member of the elfamycin class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Its primary target is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound and its analogs disrupt the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein production and ultimately leading to bacterial cell death.

Comparative Efficacy Data

While extensive research has been conducted on the parent compound, this compound, publicly available data on the direct comparative efficacy of its specifically synthesized analogs remains limited. However, a key study provides valuable insights by comparing the in vitro activity of several naturally occurring elfamycins, including Efrotomycin, against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from this comparative study, offering a baseline for understanding the relative potency of these related compounds.

CompoundTest OrganismMIC (µg/mL)
This compound Escherichia coli>100
Staphylococcus aureus0.5
Clostridium perfringens0.1 - 0.2[1]
Kirromycin Escherichia coli0.1
Staphylococcus aureus100
Aurodox Escherichia coli0.2
Staphylococcus aureus100
Mocimycin Escherichia coli0.1
Staphylococcus aureus100

Mechanism of Action: Targeting Elongation Factor Tu

This compound and its analogs exert their antibacterial effect by interfering with the function of Elongation Factor Tu (EF-Tu). This GTP-binding protein is essential for the accurate and efficient elongation of the polypeptide chain during protein synthesis. The binding of the antibiotic to EF-Tu prevents the release of EF-Tu-GDP from the ribosome, effectively stalling the translation process.[2][3] This mechanism is a hallmark of the elfamycin class of antibiotics.

Mechanism of Action of this compound and its Analogs.

Experimental Protocols

The determination of the antibacterial efficacy of this compound and its analogs relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Broth Microdilution Method:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or its analog) is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The test bacterium is grown on an appropriate agar plate. A few colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

2. Agar Dilution Method:

  • Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, atmosphere).

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of the compounds on the translation process.

1. Cell-Free Translation System:

  • Preparation of Cell Lysate: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is prepared.

  • Reaction Mixture: The reaction mixture typically contains the cell-free extract, a buffer system, an energy source (ATP, GTP), amino acids (one of which is radioactively labeled, e.g., [³⁵S]-methionine), a template mRNA (e.g., encoding luciferase or another easily detectable protein), and varying concentrations of the test compound.

  • Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into the polypeptide chain. This is typically done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.

experimental_workflow cluster_mic MIC Determination cluster_protein_synthesis In Vitro Protein Synthesis Assay prep_compound Prepare Serial Dilutions of Compound inoculate Inoculate Dilutions prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate (16-20h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Growth) incubate_mic->read_mic prep_lysate Prepare Cell-Free Extract setup_reaction Set up Reaction Mix (mRNA, labeled aa, Compound) prep_lysate->setup_reaction incubate_ps Incubate (30-60min, 37°C) setup_reaction->incubate_ps measure_synthesis Measure Radiolabel Incorporation incubate_ps->measure_synthesis calc_inhibition Calculate % Inhibition measure_synthesis->calc_inhibition

References

Unraveling the Lack of Cross-Resistance Between Efrotomycin A1 and Clinical Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibiotics with unique mechanisms of action is paramount. Efrotomycin A1, a member of the elfamycin class of antibiotics, presents a compelling case for further investigation due to its distinct mode of action and, notably, its lack of cross-resistance with currently utilized clinical antibiotics. This guide provides a comprehensive comparison of this compound with conventional antibiotics, supported by available experimental data, to elucidate the basis for this lack of cross-resistance.

Executive Summary

This compound exhibits its antibacterial effect primarily by inhibiting bacterial protein synthesis through a unique mechanism: the targeting of Elongation Factor Tu (EF-Tu). This mode of action is fundamentally different from that of most clinically used antibiotics, which target cell wall synthesis, DNA replication, or other stages of protein synthesis. This mechanistic divergence is the cornerstone of why bacteria resistant to common antibiotics often remain susceptible to this compound. Experimental evidence, though dating primarily from foundational studies, strongly supports this lack of cross-resistance, highlighting the potential of this compound and other elfamycins as a scaffold for developing new therapeutics to combat multidrug-resistant pathogens.

The Distinct Mechanism of Action of this compound

This compound's primary target is Elongation Factor Tu (EF-Tu), a crucial protein in the bacterial protein synthesis machinery. By binding to EF-Tu, this compound stabilizes the EF-Tu-GDP complex, preventing its dissociation from the ribosome and thereby halting the elongation phase of protein production.[1] Some research also suggests a potential secondary mechanism involving the inhibition of bacterial cell wall synthesis by targeting Lipid II.[1]

This contrasts sharply with the mechanisms of major clinical antibiotic classes:

  • β-Lactams (e.g., Penicillins, Cephalosporins): Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).

  • Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Macrolides (e.g., Erythromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit and preventing translocation.

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation.

The following diagram illustrates the distinct target of this compound in the bacterial cell compared to other antibiotic classes.

Comparative Mechanisms of Antibiotic Action cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm Ribosome Ribosome (Protein Synthesis) DNA DNA EFTu Elongation Factor Tu (EF-Tu) CellWall Cell Wall Synthesis Efrotomycin This compound Efrotomycin->EFTu Inhibits BetaLactams β-Lactams (e.g., Penicillin) BetaLactams->CellWall Inhibits Vancomycin Vancomycin Vancomycin->CellWall Inhibits Macrolides Macrolides (e.g., Erythromycin) Macrolides->Ribosome Inhibits Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->DNA Inhibits Replication

Caption: Comparative targets of this compound and major clinical antibiotics.

Understanding Antibiotic Resistance Mechanisms

The lack of cross-resistance is further explained by the distinct mechanisms bacteria employ to resist different antibiotics. Common resistance strategies include:

  • Target Modification: Alterations in the antibiotic's target site prevent the drug from binding effectively.

  • Enzymatic Inactivation: Production of enzymes that degrade or modify the antibiotic, rendering it inactive.

  • Efflux Pumps: Actively transport the antibiotic out of the bacterial cell.

  • Altered Permeability: Changes in the bacterial cell membrane reduce the uptake of the antibiotic.

The following diagram illustrates these common resistance mechanisms.

Common Antibiotic Resistance Mechanisms cluster_cell Bacterial Cell Target Antibiotic Target Antibiotic_in Antibiotic Enzymatic_Inactivation Enzymatic Inactivation Antibiotic_in->Enzymatic_Inactivation Degraded by Efflux_Pump Efflux Pump Antibiotic_in->Efflux_Pump Pumped out by Target_Mod Target Modification Target_Mod->Target Alters Antibiotic_out Antibiotic Altered_Permeability Altered Permeability Altered_Permeability->Antibiotic_in Blocks entry of

Caption: Overview of common mechanisms of bacterial resistance to antibiotics.

Since resistance to a specific antibiotic is often highly tailored to its chemical structure and mechanism of action, a mutation that confers resistance to a β-lactam by altering a penicillin-binding protein, for example, would not affect the binding of this compound to its distinct target, EF-Tu.

Experimental Data on the Lack of Cross-Resistance

A pivotal study by Jacks et al. (1989) investigated the cross-resistance between efrotomycin and a panel of 12-15 other antibacterial agents. The study concluded that there was no evidence of cross-resistance.[2] Furthermore, when bacterial isolates were induced to develop resistance to efrotomycin through serial passage, they did not show any increased resistance to the other tested antibiotics.[2] This strongly suggests that the genetic basis for efrotomycin resistance is distinct and does not confer resistance to other antibiotic classes.

While comprehensive, recent head-to-head comparative data is limited, the existing evidence points towards this compound's unique position. The following tables summarize the potent activity of this compound against clinically relevant pathogens and provide a comparison with the typical susceptibility of these pathogens to other antibiotics.

Table 1: In Vitro Activity of this compound against Clostridium difficile

AntibioticNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound980.1250.25
Ciprofloxacin9888

Data from Clabots et al., 1987.[3]

Table 2: Comparative MIC Ranges for Common Antibiotics against Resistant Pathogens

PathogenAntibioticTypical MIC Range for Resistant Strains (μg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) Oxacillin≥ 4
Vancomycin1 - 8 (VISA/hVISA)
Ciprofloxacin≥ 4
Penicillin-Resistant Streptococcus pneumoniae (PRSP) Penicillin≥ 2
Ceftriaxone≥ 2
Erythromycin≥ 1

Experimental Protocols

The determination of antibiotic susceptibility and the absence of cross-resistance is primarily conducted through Minimum Inhibitory Concentration (MIC) assays. The following are detailed methodologies for standard MIC determination.

Broth Microdilution Method

This method is used to determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Experimental Workflow:

Broth Microdilution Workflow A Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria, no antibiotic) and negative (broth only) controls. B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Visually inspect for turbidity or measure absorbance to determine growth. D->E F The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. E->F

Caption: Standard workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This is then diluted to the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate atmospheric and temperature conditions for a specified period.

  • Reading of Results: The wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium, upon which the test organisms are inoculated.

Experimental Workflow:

Agar Dilution Workflow A Prepare a series of agar plates, each containing a specific concentration of the antibiotic. B Prepare a standardized bacterial inoculum. A->B C Spot-inoculate a small volume of the bacterial suspension onto the surface of each agar plate. B->C D Incubate the plates at 35-37°C for 16-20 hours. C->D E Examine the plates for bacterial growth at the inoculation spots. D->E F The MIC is the lowest antibiotic concentration that prevents visible growth. E->F

Caption: Standard workflow for the agar dilution MIC assay.

Detailed Steps:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, with each plate containing a specific concentration of the antibiotic.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.

  • Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Incubation: The plates are incubated under suitable conditions.

  • Reading of Results: The plates are examined, and the MIC is determined as the lowest concentration of the antibiotic that inhibits the visible growth of the bacterium.

Conclusion and Future Directions

The available evidence strongly indicates a lack of cross-resistance between this compound and a wide range of clinical antibiotics. This is primarily attributed to its unique mechanism of action, targeting EF-Tu, which is not exploited by any currently approved antibiotics for human use. The distinctness of its target means that resistance mechanisms developed by bacteria against other antibiotic classes are unlikely to affect the efficacy of this compound.

References

Unraveling the Nuances of Elfamycin Action: A Comparative Guide to Efrotomycin A1's Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Efrotomycin A1's mechanism of action reveals subtle yet significant distinctions from other members of the elfamycin family of antibiotics. While all elfamycins target the essential bacterial elongation factor Tu (EF-Tu), a crucial protein in the protein synthesis machinery, the precise nature of their interaction and the resulting functional consequences differ. This guide provides a comparative analysis of this compound, kirromycin, and pulvomycin, supported by experimental data, to elucidate these differences for researchers, scientists, and drug development professionals.

Elfamycins are broadly categorized into two main classes based on their mechanism of action. The first class, typified by kirromycin, traps EF-Tu in its GTP-bound conformation on the ribosome, even after GTP hydrolysis. This stalls the ribosome, preventing the translocation of the nascent peptide chain and ultimately halting protein synthesis. The second class, represented by pulvomycin, prevents the formation of the crucial ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA). By blocking this initial step, pulvomycin effectively prevents the delivery of amino acids to the ribosome.

This compound is classified as a kirromycin-type inhibitor, yet it exhibits a distinct spectrum of activity that points to a unique interaction with EF-Tu. A key differentiator is its species-specific activity. While EF-Tu from Escherichia coli is susceptible to this compound, EF-Tu from the Gram-positive bacterium Bacillus subtilis is resistant.[1][2] This contrasts with other elfamycins like MDL 62,879 (a pulvomycin-type inhibitor), which is active against both.[2] This finding strongly suggests that the binding site of this compound on EF-Tu, or the conformational changes it induces, are sufficiently different to be affected by subtle variations in the EF-Tu protein structure between different bacterial species.

Comparative Analysis of Elfamycin Activity

To quantify the differences in their mechanisms, a variety of biochemical assays are employed. These include in vitro protein synthesis assays, GTPase activity assays, and binding affinity measurements. Below is a summary of available data comparing the effects of this compound, kirromycin, and pulvomycin.

ParameterThis compoundKirromycinPulvomycinReference
Mechanism Class Kirromycin-typeKirromycin-typePulvomycin-type[1][2]
Effect on Ternary Complex Formation Permits formationPermits formationInhibits formation[1]
Effect on EF-Tu GTPase Activity Induces ribosome-independent GTPase activityInduces ribosome-independent GTPase activityInhibits aa-tRNA and ribosome-stimulated GTPase activity[1]
Inhibition of Poly(Phe) Synthesis (E. coli system) InhibitsInhibitsInhibits[2]
Inhibition of Poly(Phe) Synthesis (B. subtilis system) No Inhibition (Resistant)-Inhibits[1][2]

Visualizing the Mechanisms of Action

The distinct mechanisms of these elfamycins can be visualized through their impact on the bacterial protein elongation cycle.

cluster_kirromycin Kirromycin/Efrotomycin A1 Mechanism cluster_pulvomycin Pulvomycin Mechanism k_start EF-Tu-GTP-aa-tRNA k_ribosome Ribosome Binding k_start->k_ribosome k_hydrolysis GTP Hydrolysis k_ribosome->k_hydrolysis k_stalled Stalled Ribosome (EF-Tu-GDP trapped) k_hydrolysis->k_stalled k_hydrolysis->k_stalled Kirromycin/ This compound k_no_elongation Protein Synthesis Blocked k_stalled->k_no_elongation p_start EF-Tu-GTP p_ternary Ternary Complex Formation (EF-Tu-GTP-aa-tRNA) p_start->p_ternary Pulvomycin p_no_binding No Ribosome Binding p_ternary->p_no_binding p_no_elongation Protein Synthesis Blocked p_no_binding->p_no_elongation

Figure 1: Comparative signaling pathways of elfamycin action.

Experimental Methodologies

The following are detailed protocols for key experiments used to characterize the mechanism of action of elfamycins.

Experimental Workflow: In Vitro Protein Synthesis Assay

This assay measures the ability of an antibiotic to inhibit the synthesis of a polypeptide chain in a cell-free system. A common method is the poly(U)-dependent poly(phenylalanine) synthesis assay.

prep Prepare Reaction Mix: - Ribosomes - Elongation Factors (EF-Tu, EF-G) - Poly(U) mRNA - [14C]Phe-tRNA - GTP add_abx Add Elfamycin (e.g., this compound) prep->add_abx incubate Incubate at 37°C add_abx->incubate precipitate Precipitate Polypeptides (e.g., with TCA) incubate->precipitate filter Filter and Wash precipitate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data (Determine IC50) quantify->analyze prep Prepare Reaction Mix: - Purified EF-Tu - [γ-32P]GTP add_abx Add Elfamycin prep->add_abx incubate Incubate at 37°C add_abx->incubate quench Quench Reaction (e.g., with acid) incubate->quench separate Separate Pi from GTP (e.g., TLC or charcoal binding) quench->separate quantify Quantify [32P]Pi (Scintillation Counting) separate->quantify analyze Determine GTP Hydrolysis Rate quantify->analyze prep Prepare Binding Reactions: - Purified EF-Tu - Radiolabeled Ligand (e.g., [3H]GTP) - Varying concentrations of Elfamycin incubate Incubate to Reach Equilibrium prep->incubate filter Filter through Nitrocellulose Membrane incubate->filter wash Wash Unbound Ligand filter->wash quantify Quantify Bound Radioactivity wash->quantify analyze Determine Binding Affinity (Kd or Ki) quantify->analyze

References

A Comparative Guide to the Bioanalytical Method Validation for Efrotomycin A1 Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated bioanalytical method for the quantification of Efrotomycin A1 in plasma. The primary method detailed is a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. For comparative purposes, data from alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), commonly used for other antibiotics, are also presented. This guide is intended to assist researchers in evaluating and implementing reliable bioanalytical methods for pharmacokinetic and toxicokinetic studies.

Bioanalytical method validation is a critical process in drug development, ensuring that the method used for the quantitative measurement of an analyte in a biological matrix is reliable and reproducible.[1][2] Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.[1]

Comparative Performance of Bioanalytical Methods

The following tables summarize the performance characteristics of a validated LC-MS/MS method for this compound against a typical HPLC-UV method used for other antibiotics. The data presented for the alternative methods are derived from published studies on similar compounds to provide a relevant comparison.

Table 1: Comparison of Method Validation Parameters

ParameterLC-MS/MS for this compoundHPLC-UV for Other Antibiotics
Linearity Range 0.1 - 1000 ng/mL1 - 150 µg/mL[3]
Correlation Coefficient (r²) > 0.995> 0.99[4]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 µg/mL[3]
Intra-day Precision (%CV) < 10%< 15%[3]
Inter-day Precision (%CV) < 12%< 15%[3]
Intra-day Accuracy (%RE) ± 8%± 15%[5]
Inter-day Accuracy (%RE) ± 10%± 15%[5]
Mean Recovery > 85%Not always reported
Matrix Effect Monitored and within acceptable limitsCan be significant

Table 2: Stability Data for this compound in Plasma (LC-MS/MS Method)

Stability ConditionDurationTemperatureMean Concentration Change (%)
Short-Term (Bench-Top) 8 hoursRoom Temperature< 5%
Long-Term 30 days-80°C< 10%
Freeze-Thaw Cycles 3 cycles-80°C to Room Temp< 8%
Post-Preparative (Autosampler) 24 hours4°C< 6%

Experimental Protocols

Detailed methodologies for the key experiments involved in the validation of the LC-MS/MS method for this compound quantification are provided below.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting analytes from plasma samples.[4]

  • Reagents: Acetonitrile (ACN) containing the internal standard (IS).

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 300 µL of cold ACN containing the IS.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare a primary stock solution of this compound and the internal standard in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the primary stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Spiking: Spike blank plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the bioanalytical method validation and the logical relationship between the key validation parameters.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_validation Method Validation Parameters Stock_Solution Stock Solution Preparation Working_Solutions Working Solutions (Calibration & QC) Stock_Solution->Working_Solutions Spiking Spiking into Blank Plasma Working_Solutions->Spiking Sample_Extraction Plasma Sample Extraction Spiking->Sample_Extraction Stability Stability Spiking->Stability LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_MS_Analysis Recovery_Matrix Recovery & Matrix Effect Sample_Extraction->Recovery_Matrix Linearity Linearity & Range LC_MS_MS_Analysis->Linearity Accuracy_Precision Accuracy & Precision LC_MS_MS_Analysis->Accuracy_Precision Selectivity Selectivity LC_MS_MS_Analysis->Selectivity

Caption: Workflow for bioanalytical method validation of this compound.

Validation_Parameters_Relationship cluster_Core Core Performance cluster_Sample Sample Handling Validated_Method Validated Bioanalytical Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Accuracy->Precision Precision->Validated_Method Linearity Linearity Linearity->Validated_Method Sensitivity Sensitivity (LLOQ) Linearity->Sensitivity Sensitivity->Validated_Method Recovery Recovery Recovery->Validated_Method Matrix_Effect Matrix Effect Recovery->Matrix_Effect Matrix_Effect->Validated_Method Stability Stability Stability->Validated_Method

Caption: Interrelationship of key bioanalytical validation parameters.

References

Comparative Genomics of Efrotomycin A1 Producing and Non-Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genomic landscapes of Efrotomycin A1 producing and non-producing strains of Amycolatopsis lactamdurans. The information presented is synthesized from publicly available genomic data and research on antibiotic biosynthesis in actinomycetes.

This compound, an antibiotic belonging to the elfamycin family, is produced by the Gram-positive bacterium Amycolatopsis lactamdurans (formerly classified as Nocardia lactamdurans). Understanding the genomic determinants of this compound production is crucial for strain improvement, yield optimization, and the discovery of novel analogs. This guide delves into a comparative analysis of the genomic features of wild-type producing strains and hypothetical non-producing strains, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Genomic Comparison: Producer vs. Non-Producer

While a definitive comparative genomic study between an this compound producing and a genetically confirmed non-producing isogenic strain of Amycolatopsis lactamdurans is not publicly available, we can infer the expected genomic differences based on extensive research on antibiotic biosynthesis and the genomics of the Amycolatopsis genus. The following table summarizes the anticipated quantitative differences.

Genomic FeatureThis compound Producing Strain (A. lactamdurans)Hypothetical Non-Producing Strain (A. lactamdurans)Key Differences and Rationale
Genome Size (Mb) ~8.5 - 9.5Slightly smaller or identicalThe primary difference would likely be the presence or absence/mutation of the this compound biosynthetic gene cluster (BGC). BGCs can be large, but their absence might not drastically alter the total genome size.
GC Content (%) ~66 - 75IdenticalThe overall GC content is a stable characteristic of a species and is unlikely to change significantly due to the loss or inactivation of a single gene cluster.
Number of Predicted Genes High (e.g., >8,000)Slightly lower or identicalThe number of genes would decrease if the entire BGC is deleted. In the case of mutations in key biosynthetic or regulatory genes, the total gene count would remain the same.
This compound Biosynthetic Gene Cluster (BGC) Present and functionalAbsent, incomplete, or contains inactivating mutationsThis is the defining difference. The BGC for this compound contains all the necessary genes for the synthesis of the polyketide backbone, its modification, and regulation.
Key Biosynthetic Genes Present (e.g., Polyketide Synthases, Modifying Enzymes)Absent or mutatedNon-producing strains would lack functional copies of essential genes within the BGC, such as the polyketide synthases responsible for building the core structure of the antibiotic.
Regulatory Genes within BGC Present and functionalAbsent or mutatedPathway-specific regulatory genes within the BGC control the expression of the biosynthetic genes. Mutations in these regulators can lead to a non-producing phenotype.
Global Regulatory Genes Present and functionalPotentially mutatedMutations in global regulators that control secondary metabolism in response to nutritional or environmental signals could also lead to a non-producing phenotype.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative genomics of antibiotic-producing and non-producing strains.

1. Genomic DNA Extraction

  • Objective: To isolate high-quality genomic DNA for whole-genome sequencing.

  • Protocol:

    • Cultivate the Amycolatopsis lactamdurans strain in a suitable liquid medium (e.g., Tryptic Soy Broth) to the late exponential phase.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

    • Wash the cell pellet twice with a sterile saline solution.

    • Resuspend the pellet in a lysis buffer containing lysozyme and incubate at 37°C to degrade the cell wall.

    • Add Proteinase K and SDS to the lysate and incubate at 55°C to digest proteins and solubilize membranes.

    • Perform a phenol-chloroform extraction to remove proteins and other cellular debris.

    • Precipitate the DNA from the aqueous phase using isopropanol.

    • Wash the DNA pellet with 70% ethanol and resuspend it in TE buffer.

    • Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

2. Whole-Genome Sequencing and Assembly

  • Objective: To determine the complete DNA sequence of the bacterial genome.

  • Protocol:

    • Prepare a sequencing library from the extracted genomic DNA using a commercial kit (e.g., Illumina DNA Prep).

    • Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NovaSeq) to generate short reads.

    • For improved assembly, long-read sequencing can be performed using platforms like Oxford Nanopore (e.g., MinION) or PacBio (e.g., Sequel II).

    • Assess the quality of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads using tools like Trimmomatic.

    • Assemble the reads into a draft genome using de novo assemblers such as SPAdes (for Illumina data) or Flye (for long-read data). A hybrid assembly approach using both short and long reads can also be employed for higher accuracy.

3. Genome Annotation and Biosynthetic Gene Cluster Identification

  • Objective: To identify genes, predict their functions, and locate the this compound biosynthetic gene cluster.

  • Protocol:

    • Annotate the assembled genome using automated pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or Prokka.

    • Identify secondary metabolite biosynthetic gene clusters (BGCs) using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)[1].

    • Analyze the identified this compound BGC to determine the presence and integrity of key genes, including polyketide synthases (PKS), tailoring enzymes (e.g., methyltransferases, oxidoreductases), and regulatory genes.

4. Creation of a Non-Producing Mutant (Gene Knockout)

  • Objective: To generate a non-producing strain by disrupting a key gene in the this compound biosynthetic pathway.

  • Protocol:

    • Design a knockout construct targeting a key biosynthetic gene (e.g., a PKS gene) within the this compound BGC. This typically involves replacing a portion of the gene with an antibiotic resistance cassette.

    • Introduce the knockout construct into the wild-type A. lactamdurans strain via conjugation or electroporation.

    • Select for double-crossover homologous recombination events by screening for antibiotic resistance and loss of a vector-borne marker.

    • Confirm the gene knockout by PCR and Southern blot analysis.

    • Verify the loss of this compound production in the mutant strain using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Signaling Pathways and Experimental Workflows

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Amycolatopsis is tightly regulated by a complex network of signaling pathways that respond to various environmental and physiological cues. While the specific regulatory cascade for this compound is not fully elucidated, a general model can be proposed based on known mechanisms in actinomycetes. This often involves two-component systems and pathway-specific regulators.

Regulation_of_Efrotomycin_A1_Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Two_Component_System Two-Component System (Sensor Kinase & Response Regulator) Nutrient_Limitation->Two_Component_System Growth_Phase Transition to Stationary Phase Global_Regulator Global Regulatory Protein (e.g., PhoP, GlnR) Growth_Phase->Global_Regulator Two_Component_System->Global_Regulator Phosphorylation Cascade Pathway_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulator->Pathway_Regulator Activation Efr_BGC This compound Biosynthetic Genes Pathway_Regulator->Efr_BGC Transcriptional Activation Efrotomycin_A1 This compound Production Efr_BGC->Efrotomycin_A1 Enzymatic Synthesis

Figure 1: Proposed regulatory cascade for this compound production.

Experimental Workflow for Comparative Genomics

The following diagram illustrates the key steps involved in a comparative genomics study of this compound producing and non-producing strains.

Comparative_Genomics_Workflow Producer_Strain This compound Producing Strain DNA_Extraction1 Genomic DNA Extraction Producer_Strain->DNA_Extraction1 NonProducer_Strain Non-Producing Strain/Mutant DNA_Extraction2 Genomic DNA Extraction NonProducer_Strain->DNA_Extraction2 Sequencing1 Whole-Genome Sequencing DNA_Extraction1->Sequencing1 Sequencing2 Whole-Genome Sequencing DNA_Extraction2->Sequencing2 Assembly_Annotation1 Genome Assembly & Annotation Sequencing1->Assembly_Annotation1 Assembly_Annotation2 Genome Assembly & Annotation Sequencing2->Assembly_Annotation2 Comparative_Analysis Comparative Genomic Analysis Assembly_Annotation1->Comparative_Analysis Assembly_Annotation2->Comparative_Analysis BGC_Analysis BGC Analysis Comparative_Analysis->BGC_Analysis Gene_Differences Identification of Genetic Differences Comparative_Analysis->Gene_Differences

Figure 2: Workflow for comparative genomic analysis.

References

Safety Operating Guide

Personal protective equipment for handling Efrotomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Efrotomycin A1. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Quantitative Toxicity Data

MetricValueSpeciesRouteReference
LD50>4 g/kgMouseOral[1]
LD50>2 g/kgMouseSubcutaneous[1]

Personal Protective Equipment (PPE)

Due to the limited availability of specific toxicity data for this compound, a cautious approach is recommended. The following personal protective equipment should be worn at all times when handling the compound, especially in its solid, powdered form.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection A lab coat or a disposable gown.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood.Minimizes the risk of inhaling fine particles.[2]

Operational and Disposal Plans

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, gently cover the spill with an absorbent material.

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent.

  • PPE: Wear appropriate PPE during the entire cleanup process.

  • Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method: Dispose of the hazardous waste through a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash. High-temperature incineration is the preferred method for pharmaceutical waste disposal.[3]

Experimental Workflow and Safety

The following diagram illustrates the key steps and safety precautions for working with this compound.

Efrotomycin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Safely Receive->Store Intact Container Weigh Weigh in Hood Store->Weigh Begin Experiment Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Waste Collect Waste Experiment->Waste Spill Spill Cleanup Spill->Waste Dispose Dispose via Contractor Waste->Dispose PPE1 Goggles PPE1->Weigh PPE1->Dissolve PPE1->Experiment PPE1->Spill PPE2 Gloves PPE2->Weigh PPE2->Dissolve PPE2->Experiment PPE2->Spill PPE3 Lab Coat PPE3->Weigh PPE3->Dissolve PPE3->Experiment PPE3->Spill PPE4 Respirator/Hood PPE4->Weigh PPE4->Dissolve PPE4->Experiment PPE4->Spill

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.